Product packaging for 1H-indazole-3-carbonitrile(Cat. No.:CAS No. 50264-88-5)

1H-indazole-3-carbonitrile

Cat. No.: B1297773
CAS No.: 50264-88-5
M. Wt: 143.15 g/mol
InChI Key: REHRQXVEAXFIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indazole-3-carbonitrile>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1297773 1H-indazole-3-carbonitrile CAS No. 50264-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRQXVEAXFIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331340
Record name 1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50264-88-5
Record name 1H-Indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50264-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 520611
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50264-88-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-3-carbonitrile: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-3-carbonitrile is a heterocyclic organic compound featuring a fused benzene and pyrazole ring system, with a nitrile group at the 3-position. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and neurological agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for this compound, serving as a foundational resource for its application in research and drug development.

Chemical Structure and Identification

The structure of this compound is characterized by the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the indazole ring.

IdentifierValue
IUPAC Name This compound
CAS Number 50264-88-5
Molecular Formula C₈H₅N₃
SMILES N#Cc1n[nH]c2ccccc12
InChI InChI=1S/C8H5N3/c9-4-6-5-10-11-7-3-1-2-4-8(6)7/h1-4H,(H,10,11)

Physicochemical Properties

PropertyValue
Molecular Weight 143.15 g/mol
Appearance Light-yellow solid
Melting Point Data not available (related compound 1H-indazole-3-carboxylic acid has a melting point of 262-271 °C)[3]
Boiling Point (Predicted) 370.3 ± 15.0 °C
Solubility Low solubility in water; soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Chloroform.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data has been reported:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.0br sNH
7.87d8.0Ar-H
7.75d8.6Ar-H
7.54t7.8Ar-H
7.38t7.5Ar-H
Solvent: CDCl₃, Frequency: 500 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
139.9Ar-C
128.6Ar-C
124.3Ar-C
124.0Ar-C
119.8Ar-C
119.4Ar-C
113.5C-CN
110.9C-C=N
Solvent: CDCl₃, Frequency: 125 MHz
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3158N-H stretch
2922C-H stretch (aromatic)
2236C≡N stretch (nitrile)
1513, 1480C=C stretch (aromatic)

Experimental Protocols

Synthesis of this compound

The most common and efficient synthesis of this compound involves a palladium-catalyzed cyanation of 3-iodo-1H-indazole.

Reaction Scheme:

G 3-Iodo-1H-indazole 3-Iodo-1H-indazole Product This compound 3-Iodo-1H-indazole->Product Cyanation Potassium Ferrocyanide Potassium Ferrocyanide Potassium Ferrocyanide->Product Pd Catalyst Allylpalladium(II) chloride dimer Pd Catalyst->Product Ligand Xantphos Ligand->Product Solvent DMAc/Water Solvent->Product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->Kinase_A

References

Spectroscopic Profile of 1H-Indazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information presented herein is intended to assist researchers and scientists in the unambiguous identification and characterization of this compound. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.9994br s-NH
7.8816d8.2H-4
7.7614d8.6H-7
7.5462t7.7H-6
7.3917t7.5H-5

Solvent: CDCl3, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
139.9C-7a
128.2C-6
124.6C-4
122.0C-5
120.9C-3a
115.3CN
111.4C-7
106.9C-3

Solvent: CDCl3, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
~3300-3100Medium, BroadN-H stretching
~2230-2210Sharp, MediumC≡N stretching
~1620-1450Medium-StrongC=C aromatic ring stretching
~1400-1300MediumC-N stretching
~800-700StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]+144.05562
[M+Na]+166.03756
[M-H]-142.04106
[M+NH4]+161.08216
[M+K]+182.01150
[M]+.143.04779

Predicted data from PubChem CID 437556[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

  • 1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and amine proton regions, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: A proton-decoupled 13C experiment is performed. A larger number of scans is typically required compared to 1H NMR.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired over the range of 4000-400 cm-1.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]+, [M-H]-, or M+.) and characteristic fragment ions. The accurate mass measurement is used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: Workflow for Spectroscopic Analysis.

References

The 1H-Indazole-3-carbonitrile Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carbonitrile core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its unique structural features and synthetic versatility make it a valuable starting point for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, focusing on its role in anticancer, anti-inflammatory, and antimicrobial research. Detailed experimental methodologies for key biological assays and visualizations of critical signaling pathways are presented to support further investigation and drug development efforts.

Anticancer Activity

Derivatives of the 1H-indazole scaffold, particularly those with substitutions at the 3-position that can be derived from the carbonitrile group (such as amines and carboxamides), have demonstrated potent cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases and interference with critical cell signaling pathways that regulate cell growth, proliferation, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 1H-indazole derivatives, showcasing their potency against different cancer cell lines.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[1][2]
A549 (Lung Cancer)>20[1]
PC-3 (Prostate Cancer)>20[1]
Hep-G2 (Liver Cancer)>20[1]
Compound 5k Hep-G2 (Liver Cancer)3.32[1]
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15
Compound 12b A549 (Lung Cancer)8.21[3]
HCT-116 (Colon Cancer)19.56[3]
Compound 10 A549 (Lung Cancer)15.68[3]
HCT-116 (Colon Cancer)18.78[3]
Compound 89 K562 (Chronic Myeloid Leukemia)6.50[4]
Key Signaling Pathways in Anticancer Activity

Several 1H-indazole derivatives exert their anticancer effects by modulating the p53 signaling pathway. Under normal conditions, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In the presence of cellular stress, such as that induced by certain indazole compounds, this interaction is disrupted. This leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and represses anti-apoptotic genes like Bcl-2. The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.[1][5]

p53_MDM2_pathway p53/MDM2 Apoptosis Pathway Indazole 1H-Indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Degradation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Permeabilizes Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53/MDM2 signaling pathway modulated by 1H-indazole derivatives.

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cancer cell migration and invasion. Overexpression and hyperactivation of PAK1 are common in several cancers. Activated PAK1 can phosphorylate and stabilize the transcription factor Snail, a key inducer of the epithelial-to-mesenchymal transition (EMT). Snail then represses the expression of epithelial markers like E-cadherin, leading to increased cell motility and metastasis. Certain 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors, thereby blocking this metastatic cascade.

PAK1_Snail_pathway PAK1/Snail Metastasis Pathway Indazole 1H-Indazole Derivative (PAK1 Inhibitor) PAK1 PAK1 Indazole->PAK1 Inhibits Snail Snail PAK1->Snail Phosphorylates & Stabilizes E_cadherin E-cadherin Gene Snail->E_cadherin Represses Transcription EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Induces E_cadherin->EMT Prevents Metastasis Cell Migration & Invasion EMT->Metastasis

Caption: Inhibition of the PAK1/Snail pathway by 1H-indazole derivatives.

Anti-inflammatory Activity

The 1H-indazole scaffold is also a key component in the design of novel anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, some indazole derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected indazole derivatives.

CompoundTargetActivity (IC₅₀ in µM)Reference
Indazole TNF-α220.11[6]
5-Aminoindazole TNF-α230.19[6]
Indazole IL-1β120.59[6]
6-Nitroindazole IL-1β100.75[6]

Antimicrobial Activity

The versatility of the this compound scaffold extends to the development of antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several indazole derivatives against various microbial strains.

Compound IDMicrobial StrainActivity (MIC in µg/mL)Reference
Compound 2 Enterococcus faecalis128
Compound 3 Enterococcus faecalis128
Compound 5 Staphylococcus aureus64 - 128
Staphylococcus epidermidis64 - 128
Compound 3 (Indazolylthiazole) Streptococcus mutansBroad Spectrum
Pseudomonas aeruginosaBroad Spectrum
Candida albicansBroad Spectrum

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic and antiproliferative effects of chemical compounds on cancer cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as p53, Bcl-2, and Bax, to elucidate the mechanism of apoptosis induction.

Procedure:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer, heme, and a solution of human recombinant COX-2 enzyme.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Add the COX-2 enzyme and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to each well.

  • Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a saturated stannous chloride solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 405-420 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and inflammation, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Versatile Virtuoso: 1H-Indazole-3-carbonitrile as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1H-indazole-3-carbonitrile, a pivotal building block in the creation of novel therapeutic agents and advanced materials.

Shanghai, China – December 27, 2025 – The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Among the various indazole-based synthons, this compound has emerged as a particularly valuable and versatile intermediate.[4] Its unique electronic properties and reactive nitrile group provide a gateway to a diverse array of complex molecules, fueling innovation in drug discovery and materials science.[4][5] This in-depth guide consolidates key data and methodologies, offering a practical resource for harnessing the synthetic potential of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. The following tables summarize its key properties and the spectroscopic data for related indazole derivatives, providing a valuable reference for characterization.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
This compoundC₈H₅N₃143.1550264-88-5Light-yellow solid/Yellow crystalline powderData may vary
5-Bromo-1H-indazole-3-carbonitrileC₈H₄BrN₃222.041167055-55-1Solid powderData may vary
7-Fluoro-1H-indazole-3-carbonitrileC₈H₄FN₃161.141352395-36-8--
1H-Indazole-3-carboxylic acidC₈H₆N₂O₂162.154498-67-3Off-white to yellow crystalline powder262-271
1H-Indazole-3-carboxamideC₈H₇N₃O161.1690004-04-9--

Data compiled from multiple sources.[4][6][7][8][9][10]

Table 2: Selected ¹H NMR Spectroscopic Data for Indazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
N-benzyl-1H-indazole-3-carboxamideDMSOδ 4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)
N,N-diethyl-1H-indazole-3-carboxamideDMSOδ 1.23 (t, 6H), 3.52-3.77 (m, 4H), 7.28 (t, 1H, J = 5.4 Hz), 7.42 (t, 1H, J = 5.8 Hz), 7.64 (d, 1H, J = 6.4 Hz), 8.04 (d, 1H, J = 6.2 Hz), 13.76 (s, 1H)
1H-Indazole-3-carboxaldehydeDMSO-d₆δ 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H)[11]
1-(1H-indazol-3-yl)ethanoneacetone-d₆δ 12.84 (brs, 1H), 8.29 (dt, J = 8.0, 1.0 Hz, 1H), 7.68 (dt, J = 8.5, 1.0 Hz, 1H), 7.44 (ddd, J = 8.5, 7.0, 1.0 Hz, 1H), 7.31 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 2.66 (s, 3H)[11]
1H-IndazoleDMSO-d₆δ 13.1 (s, 1H), 8.104 (d, 1H), 7.783 (d, 1H), 7.578 (t, 1H), 7.362 (t, 1H), 7.128 (t, 1H)[12]

Synthesis of this compound: A Detailed Protocol

The preparation of this compound can be efficiently achieved through a palladium-catalyzed cyanation of 3-iodo-1H-indazole.[13] This method, which utilizes the less toxic potassium ferrocyanide as a cyanide source, offers a robust and scalable route to the desired product.[13]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 3-Iodo-1H-indazole

  • Dimethylacetamide (DMAc)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

  • Water (deoxygenated)

  • [PdCl(C₃H₅)]₂ (Allylpalladium(II) chloride dimer)

  • Xantphos

  • Argon gas

Procedure:

  • A 500-mL, four-necked, round-bottomed flask is equipped with a magnetic stir bar, a condenser connected to an argon bubbler, an argon inlet, a thermocouple, and a pressure-equalizing addition funnel.

  • The flask is charged with 3-iodo-1H-indazole (20 g, 82 mmol, 1 equiv) and then evacuated and backfilled with argon three times.[13]

  • Dimethylacetamide (160 mL) is added via the addition funnel, and the resulting light-yellow solution is bubbled with argon for 1 hour at 27 °C.[13]

  • Potassium ferrocyanide (17.3 g, 41 mmol, 0.5 equiv) is added, and the mixture is heated to 40 °C.[13]

  • Deoxygenated water (120 mL) is added slowly over 5 minutes, and the mixture is heated to 60 °C and bubbled with argon for an additional hour.[13]

  • The catalyst, [PdCl(C₃H₅)]₂ (0.15 g, 0.41 mmol, 0.005 equiv), and ligand, Xantphos (0.48 g, 0.82 mmol, 0.01 equiv), are added, and the mixture is heated to 95 °C and stirred for 24 hours.[13]

  • After cooling to room temperature, water (200 mL) and ethyl acetate (200 mL) are added. The organic layer is separated, washed with water and brine, and then concentrated by rotary evaporation to yield a solution of this compound in DMAc.[13]

  • The product is precipitated by adding water, filtered, washed with water, and dried under vacuum to afford this compound as a light-yellow solid (yield: 96%).[13]

Synthesis_of_1H_indazole_3_carbonitrile cluster_conditions Reaction Conditions Reactant1 3-Iodo-1H-indazole Product This compound Reactant1->Product Pd-catalyzed cyanation Reactant2 K4[Fe(CN)6]·3H2O Reactant2->Product Catalyst [PdCl(C3H5)]2 / Xantphos Solvent DMAc / H2O Temperature 95 °C

Caption: Synthesis of this compound.

Synthetic Utility and Applications

This compound serves as a versatile precursor for a wide range of derivatives with significant biological activities. The nitrile functionality can be readily transformed into other key functional groups such as carboxylic acids, amides, and amines, opening up a vast chemical space for drug discovery.

Transformation to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 1H-indazole-3-carboxylic acid, a crucial intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[10] This carboxylic acid can then be coupled with a variety of amines to generate a library of 1H-indazole-3-carboxamides, which have shown promise as potent inhibitors of various kinases and receptors.[14]

Derivatization_of_1H_indazole_3_carbonitrile cluster_derivatives Key Derivatives cluster_applications Therapeutic Targets Start This compound CarboxylicAcid 1H-Indazole-3-carboxylic acid Start->CarboxylicAcid Hydrolysis Amide 1H-Indazole-3-carboxamides CarboxylicAcid->Amide Amide Coupling (various amines) AntiCancer Anti-cancer Agents Amide->AntiCancer AntiInflammatory Anti-inflammatory Agents Amide->AntiInflammatory KinaseInhibitors Kinase Inhibitors Amide->KinaseInhibitors

Caption: Key synthetic transformations of this compound.

Role in the Synthesis of Bioactive Molecules

The indazole core is a key pharmacophore in numerous approved drugs and clinical candidates.[15] For instance, derivatives of 1H-indazole are found in anti-cancer drugs like axitinib and niraparib, and the antiemetic granisetron.[15] The synthetic accessibility of diverse indazole derivatives, facilitated by building blocks like this compound, is crucial for the development of new and improved therapies.[16] Research has shown that modifications at the 3-position of the indazole ring can significantly impact biological activity, making this compound an ideal starting point for structure-activity relationship (SAR) studies.[3][17]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its nitrile group provide a robust platform for the synthesis of a wide array of functionalized indazole derivatives. The continued exploration of its synthetic potential is expected to lead to the discovery of novel drug candidates and advanced materials, further solidifying the importance of the indazole scaffold in chemical and pharmaceutical research. This guide provides a foundational resource to aid researchers in leveraging the power of this remarkable molecule.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 1H-Indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of 1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Delving into its historical origins, the guide details the evolution of its synthesis from early methods to modern catalytic approaches. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of its significant role in drug discovery, particularly in the development of kinase inhibitors. Quantitative biological data for relevant derivatives are tabulated for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's context and utility.

Discovery and Historical Synthesis

Evolution of Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved significantly from the classical methods. Modern approaches offer improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Approaches

Early syntheses often relied on intramolecular cyclization reactions of appropriately substituted benzene precursors. A common strategy involved the diazotization of 2-aminobenzyl cyanide.[2]

Modern Synthetic Routes

Contemporary methods frequently employ transition-metal-catalyzed cross-coupling reactions, offering a more versatile and efficient means of constructing the this compound scaffold.

A robust and widely used method for the synthesis of this compound is the palladium-catalyzed cyanation of 3-iodo-1H-indazole.[3] This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a cyanide source, such as potassium ferrocyanide, which is less toxic than other cyanide reagents.[3][4]

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole[3]

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Allylpalladium(II) chloride dimer ([{Pd(allyl)Cl}₂])

  • Xantphos

  • Dimethylacetamide (DMAc)

  • Water

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Argon (or other inert gas)

Procedure:

  • A 500-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is charged with 3-iodo-1H-indazole (20 g, 82 mmol, 1.0 equiv), allylpalladium(II) chloride dimer (75 mg, 0.20 mmol, 0.0025 equiv), and Xantphos (238 mg, 0.41 mmol, 0.005 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Dimethylacetamide (160 mL) is added, and the mixture is stirred to dissolve the solids.

  • Potassium ferrocyanide trihydrate (17.3 g, 41 mmol, 0.5 equiv) is added to the flask.

  • Water (120 mL) is added, and the mixture is heated to 95 °C.

  • The reaction is monitored by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • 2-Methyltetrahydrofuran (200 mL) is added, and the mixture is stirred for 15 minutes. The layers are separated.

  • The aqueous layer is extracted with 2-MeTHF (2 x 100 mL).

  • The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Experimental Workflow for Palladium-Catalyzed Cyanation

G reagents Charge Flask: 3-Iodo-1H-indazole Pd Catalyst & Ligand inert Evacuate & Backfill with Argon reagents->inert solvent Add DMAc inert->solvent cyanation_reagent Add K4[Fe(CN)6]·3H2O and Water solvent->cyanation_reagent heating Heat to 95 °C cyanation_reagent->heating monitoring Monitor Reaction (TLC/HPLC) heating->monitoring workup Cool & Quench monitoring->workup extraction Extract with 2-MeTHF workup->extraction purification Wash, Dry, Concentrate extraction->purification product Purify (Chromatography/ Recrystallization) purification->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[5] The corresponding carboxamide derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are crucial targets in oncology.

Kinase Inhibition

Derivatives of 1H-indazole-3-carboxamide have been extensively investigated as inhibitors of several kinases implicated in cancer progression. A notable example is their activity against p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a role in cell motility, survival, and proliferation.

Simplified PAK1 Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal_Rearrangement ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Indazole_Inhibitor 1H-Indazole-3-carboxamide Derivative Indazole_Inhibitor->PAK1

Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected 1H-indazole-3-carboxamide derivatives, demonstrating their potential as therapeutic agents.

Compound IDTarget/Cell LineAssay TypeIC₅₀ (nM)Reference
Compound 30l PAK1Enzymatic Assay9.8[6]
Compound 2f 4T1 (Breast Cancer)Antiproliferative230[7]
Compound 2f HepG2 (Liver Cancer)Antiproliferative800[7]
Compound 2f MCF-7 (Breast Cancer)Antiproliferative340[7]
Compound 6o K562 (Leukemia)Antiproliferative5150[8]

Conclusion

This compound has transitioned from a historical chemical entity to a cornerstone in modern drug discovery. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this versatile scaffold.

References

The Ascendant Scaffold: A Technical Guide to 1H-Indazole-3-Carbonitrile Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has solidified its position as a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of targeted therapies, particularly in oncology and inflammation. This technical guide provides an in-depth exploration of 1H-indazole-3-carbonitrile derivatives and their analogs, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action.

Core Synthesis and Derivatization

The synthesis of the 1H-indazole core can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern. Common strategies include the Cadogan reductive cyclization and the Fischer indazole synthesis. The 3-carbonitrile functionality is a key feature, often serving as a versatile precursor for a wide range of derivatives, most notably 1H-indazole-3-carboxamides.

Experimental Protocol: General Procedure for the Preparation of 1H-Indazole-3-Carboxamide Derivatives

A prevalent method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines. This reaction is typically facilitated by standard peptide coupling reagents.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (aryl or aliphatic)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water and diethyl ether, and then recrystallize from a suitable solvent system (e.g., Ethanol/DMF) to yield the pure 1H-indazole-3-carboxamide derivative.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their role as kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.

Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[1] By modifying the substituents on the indazole ring and the carboxamide nitrogen, researchers can tune the selectivity of these compounds for different kinase targets.

Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs against PAK1 [3]

Compound IDR Group (at N of carboxamide)IC50 (nM)
30l 4-phenoxyphenyl9.8

Table 2: Inhibitory Activity of 1H-Indazole-3-Amine Analogs against Bcr-Abl [4]

Compound IDTargetIC50 (µM)
89 Bcr-AblWT0.014
Bcr-AblT315I0.45
K562 cells6.50

Table 3: Inhibitory Activity of Indazole Derivatives against Various Cancer Cell Lines [5]

Compound ID4T1 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)
2f 0.231.150.58
Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. For instance, certain 1H-indazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[5][6]

Experimental Protocol: In Vitro Kinase Assay

A standard method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the enzyme's activity.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase, its substrate, and the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., A549, K562, PC3, Hep-G2)[6]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[6]

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

A deeper understanding of the mechanism of action of this compound derivatives requires elucidating the signaling pathways they modulate. As many of these compounds are kinase inhibitors, they often target key nodes in pathways that control cell growth, proliferation, and survival.

PAK1 Signaling Pathway

p21-activated kinase 1 (PAK1) is a critical regulator of cell migration and invasion, and its aberrant activation is associated with tumor progression.[3] Certain 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[3]

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Rac/Cdc42 Rac/Cdc42 RTK->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Cell Migration\n& Invasion Cell Migration & Invasion Downstream Effectors->Cell Migration\n& Invasion Indazole-3-carboxamide\nDerivative Indazole-3-carboxamide Derivative Indazole-3-carboxamide\nDerivative->PAK1 Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Synthesis Library Synthesis of 1H-Indazole Derivatives HTS High-Throughput Screening (HTS) Hit Identification Hit Identification HTS->Hit Identification Lead Optimization Lead Optimization (SAR Studies) Hit Identification->Lead Optimization In Vitro Assays In Vitro Biological Assays (Kinase & Cellular) Lead Optimization->In Vitro Assays In Vivo Studies In Vivo Efficacy & Safety Studies Lead Optimization->In Vivo Studies ADME/Tox ADME/Tox Profiling In Vitro Assays->ADME/Tox ADME/Tox->Lead Optimization Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

References

The Core Mechanism of 1H-Indazole-Based Compounds in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 27, 2025

This technical guide provides an in-depth analysis of the mechanism of action for a prominent class of therapeutic candidates derived from the 1H-indazole-3-carbonitrile scaffold. While this compound itself is a crucial chemical building block, its derivatives, particularly 1H-indazole-3-carboxamides , have emerged as potent and selective inhibitors of key signaling proteins in oncogenesis. This document will focus on the well-documented activity of these derivatives as inhibitors of p21-Activated Kinase 1 (PAK1), a critical node in cancer cell signaling.

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting a range of diseases. Derivatives of this compound, specifically 1H-indazole-3-carboxamides, have been identified as potent inhibitors of p21-Activated Kinase 1 (PAK1).[1][2] Aberrant PAK1 activity is linked to tumor progression, metastasis, and therapeutic resistance.[3] These indazole-based inhibitors function by blocking the catalytic activity of PAK1, thereby disrupting downstream signaling pathways that control cell migration, invasion, and survival. A representative compound, referred to in the literature as 30l , demonstrates high potency and selectivity, significantly suppressing cancer cell migration and invasion in preclinical models by downregulating key effector proteins like Snail.[1] This guide details the PAK1 signaling pathway, the inhibitory action of these compounds, quantitative efficacy data, and the precise experimental protocols used to validate these findings.

Primary Mechanism of Action: PAK1 Inhibition

The principal mechanism of action for this class of 1H-indazole-3-carboxamide derivatives is the direct inhibition of the serine/threonine kinase PAK1.[1][2]

The PAK1 Signaling Pathway

PAK1 is a central downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation by these GTPases, PAK1 undergoes a conformational change and autophosphorylation, leading to its full catalytic activity. Activated PAK1 then phosphorylates a wide array of downstream substrates involved in several hallmarks of cancer.[3][4]

Key downstream effects of PAK1 activation include:

  • Cytoskeletal Remodeling: PAK1 phosphorylates targets like LIM kinase (LIMK), leading to changes in the actin cytoskeleton that are essential for cell motility and invasion.[4]

  • Gene Expression: PAK1 can translocate to the nucleus and regulate the activity of transcription factors, such as Snail, a key driver of the epithelial-mesenchymal transition (EMT), which promotes metastasis.[1]

  • Cell Survival: PAK1 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD.[4]

The 1H-indazole-3-carboxamide inhibitors bind to the ATP-binding pocket of PAK1, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic effects.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_gtpases Rho GTPases cluster_downstream Downstream Effects GrowthFactors Growth Factors Rac_Cdc42 Rac1 / Cdc42 GrowthFactors->Rac_Cdc42 GPCR GPCRs GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates LIMK LIMK PAK1->LIMK Phosphorylates Snail Snail (Transcription Factor) PAK1->Snail Upregulates BAD BAD (Pro-apoptotic) PAK1->BAD Inhibits (P) Inhibitor 1H-Indazole-3-Carboxamide Inhibitor->PAK1 Inhibits Cytoskeleton Cytoskeletal Remodeling LIMK->Cytoskeleton EMT Cell Migration & Invasion Snail->EMT Survival Cell Survival BAD->Survival

PAK1 signaling pathway and the site of inhibition.

Quantitative Data: Potency and Selectivity

The efficacy of 1H-indazole-3-carboxamide derivatives is demonstrated by their low nanomolar potency against PAK1 and high selectivity against other kinases. The representative compound 30l serves as a benchmark for this class.

Compound IDTarget KinaseIC50 (nM)Selectivity PanelKey Off-Target Hits (>1µM)Reference
30l PAK1 9.8 29 KinasesYes[1]
30lPAK2>100029 Kinases-[1]
30lPAK4>100029 Kinases-[1]
30lROCK1>100029 Kinases-[1]
30lPKA>100029 Kinases-[1]

Table 1: In vitro kinase inhibition profile of a representative 1H-indazole-3-carboxamide derivative (Compound 30l).

Experimental Protocols

The following protocols are foundational for determining the mechanism of action, potency, and cellular effects of 1H-indazole-3-carboxamide derivatives.

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of PAK1 by measuring the amount of ADP produced, allowing for the determination of the inhibitor's IC50 value.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents - Recombinant PAK1 Enzyme - Kinase Buffer - Substrate (PAKtide) - ATP - Test Compound Dilutions B 2. Plate Setup (384-well) - Add 1 µL Test Compound or DMSO - Add 2 µL PAK1 Enzyme A->B C 3. Pre-incubation - Incubate for 60 min at RT - Allows compound to bind enzyme B->C D 4. Initiate Kinase Reaction - Add 2 µL Substrate/ATP mix C->D E 5. Reaction Incubation - Incubate for 60 min at RT D->E F 6. Terminate & Deplete ATP - Add 5 µL ADP-Glo™ Reagent E->F G 7. ATP Depletion Incubation - Incubate for 40 min at RT F->G H 8. Detect ADP - Add 10 µL Kinase Detection Reagent - Converts ADP to ATP, generates light G->H I 9. Signal Incubation - Incubate for 30 min at RT H->I J 10. Read Luminescence - Use a plate luminometer I->J K 11. Data Analysis - Calculate % inhibition - Determine IC50 value J->K

Workflow for the in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare serial dilutions of the 1H-indazole-3-carboxamide test compound in DMSO. Prepare solutions of recombinant human PAK1 enzyme, a suitable substrate (e.g., PAKtide peptide), and ATP in a kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control). Add 2 µL of the PAK1 enzyme solution to each well.

  • Compound Incubation: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be near its Km for PAK1.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PAK1 into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Signal Stabilization: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit cancer cell motility (migration) and their ability to move through an extracellular matrix (invasion).

Detailed Methodology:

  • Cell Culture: Culture MDA-MB-231 (human breast cancer) cells in DMEM supplemented with 10% FBS.

  • Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.

  • Chamber Preparation:

    • Migration: Use Transwell inserts with an 8 µm pore polycarbonate membrane.

    • Invasion: Coat the top of the Transwell insert membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.

  • Assay Setup: Place the inserts into a 24-well plate. Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of the test compound (or DMSO control). Add 200 µL of this cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with 4% paraformaldehyde for 20 minutes. Stain the fixed cells with 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Gently wash the inserts with PBS to remove excess stain.

  • Imaging and Quantification: Allow the membrane to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view to quantify migration/invasion.

Western Blot Analysis for Snail Expression

This method is used to determine if the inhibitor affects the protein levels of key downstream effectors of the PAK1 pathway, such as the transcription factor Snail.

Detailed Methodology:

  • Cell Treatment and Lysis: Plate MDA-MB-231 cells and treat them with various concentrations of the 1H-indazole-3-carboxamide inhibitor for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Snail (and a loading control like β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the Snail protein levels to the loading control to determine the effect of the inhibitor.

Conclusion

Derivatives of this compound, particularly 1H-indazole-3-carboxamides, represent a promising class of anti-cancer agents. Their primary mechanism of action involves the potent and selective inhibition of PAK1 kinase. This inhibition effectively disrupts key signaling pathways responsible for cancer cell migration and invasion, as validated by robust in vitro enzymatic and cellular assays. The data and protocols presented in this guide provide a comprehensive framework for the continued research and development of this important class of therapeutic compounds.

References

1H-Indazole-3-carbonitrile: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1]
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Irritation2H319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictograms:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC8H5N3[1]
Molecular Weight143.15 g/mol [1]
Boiling Point370.312°C at 760 mmHg[1]
AppearanceSolid (usually a powder)[2]
Solubility in WaterLow solubility[2]
Solubility in Organic SolventsSoluble in some organic solvents like DMSO, chloroform[2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a well-ventilated area.[1] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]

  • Process Enclosure: For larger scale operations, consider handling within a glove box or other contained system.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use.[1]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.[3]
Hygiene Measures
  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink or smoke when using this product.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Fire Fighting and Accidental Release Measures

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release
  • Personal Precautions: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]

  • Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]

Storage and Disposal

Storage
  • Store the container tightly closed in a dry, cool and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

  • Store locked up.[1]

Disposal
  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, the following diagrams illustrate a general workflow for safe chemical handling and emergency response.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkspace Prepare Ventilated Workspace RiskAssessment->PrepWorkspace GatherInfo Gather Safety Information (SDS) GatherInfo->RiskAssessment DonPPE Don PPE SelectPPE->DonPPE PrepWorkspace->DonPPE HandleChemical Handle Chemical DonPPE->HandleChemical Monitor Monitor for Exposure HandleChemical->Monitor Decontaminate Decontaminate Workspace Monitor->Decontaminate Post-Experiment DoffPPE Doff PPE Decontaminate->DoffPPE WasteDisposal Dispose of Waste Properly DoffPPE->WasteDisposal

Caption: A logical workflow for the safe handling of chemical substances.

FirstAidResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Event FreshAir Move to Fresh Air Exposure->FreshAir RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing RinseEyes Rinse with Water (15 min) Exposure->RinseEyes RinseMouth Rinse Mouth Exposure->RinseMouth ArtificialRespiration Artificial Respiration (if needed) FreshAir->ArtificialRespiration SeekMedicalAttention1 Seek Medical Attention ArtificialRespiration->SeekMedicalAttention1 WashSkin Wash with Soap & Water RemoveClothing->WashSkin SeekMedicalAttention2 Seek Medical Attention WashSkin->SeekMedicalAttention2 SeekMedicalAttention3 Seek Medical Attention RinseEyes->SeekMedicalAttention3 DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting SeekMedicalAttention4 Seek Immediate Medical Attention DoNotInduceVomiting->SeekMedicalAttention4

References

An In-depth Technical Guide on the Solubility and Stability of 1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. Given the limited availability of specific quantitative data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure, data from analogous compounds, and detailed experimental protocols to enable researchers to determine these critical parameters.

Introduction to this compound

This compound, also known as 3-cyanoindazole, is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its indazole core is a prevalent scaffold in numerous pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, including for reaction chemistry, purification, formulation, and ensuring the integrity of the compound during storage and handling.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound, featuring a bicyclic aromatic indazole ring and a polar nitrile group, suggests a nuanced solubility profile.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made:

  • Polar Aprotic Solvents: High to moderate solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to strong dipole-dipole interactions.

  • Polar Protic Solvents: Moderate to low solubility is anticipated in polar protic solvents like ethanol and methanol. While the nitrogen atoms in the indazole ring and the nitrile group can act as hydrogen bond acceptors, the overall aromatic character may limit high solubility. Solubility in water is expected to be low.

  • Nonpolar Solvents: Low solubility is predicted in nonpolar solvents like hexanes and toluene, as the polar functionalities of the molecule will hinder dissolution.

Predicted Quantitative Solubility
SolventTypePredicted Solubility (at 20-25°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50 mg/mL
Dimethylformamide (DMF)Polar Aprotic> 50 mg/mL
MethanolPolar Protic5 - 15 mg/mL
EthanolPolar Protic5 - 15 mg/mL
AcetonitrilePolar Aprotic1 - 10 mg/mL
Dichloromethane (DCM)Halogenated1 - 10 mg/mL
ChloroformHalogenated1 - 10 mg/mL
WaterPolar Protic< 0.1 mg/mL
HexanesNonpolar< 0.1 mg/mL

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials
  • This compound

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions by a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification A Add excess this compound to a known volume of solvent B Seal vial and shake at constant temperature for 24-48 hours A->B C Allow excess solid to settle B->C D Filter supernatant (0.45 µm filter) C->D F Analyze standards and sample (e.g., HPLC-UV) D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile of this compound

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Indazole derivatives are generally stable compounds, but they can be susceptible to degradation under certain conditions.

General Stability Considerations
  • Storage: It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

  • Potential Degradation Pathways:

    • Hydrolysis: The nitrile group could be susceptible to hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.

    • Oxidation: The indazole ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

    • Photodegradation: Exposure to UV light may induce degradation, a common pathway for aromatic heterocyclic compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table outlines a recommended plan for the forced degradation of this compound.

Stress ConditionProposed Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the nitrile group to carboxamide and/or carboxylic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the nitrile group to carboxamide and/or carboxylic acid.
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation, ring opening.
Thermal Degradation Solid state at 80°C for 48 hoursDecomposition.
Photodegradation Solution exposed to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter)Photolytic cleavage, dimerization, or other rearrangements.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Materials
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Solvent for dissolution (e.g., acetonitrile/water mixture)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Heat the solutions as specified. At appropriate time points, withdraw samples, neutralize them, and dilute for analysis.

    • Oxidation: To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light.

    • Thermal Degradation: Place a known amount of solid this compound in a vial and heat it in an oven at the specified temperature. Also, heat an aliquot of the stock solution.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

G cluster_stress Forced Degradation Conditions Start This compound (Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analysis by Stability-Indicating HPLC-PDA-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identification of Degradation Products & Establishment of Degradation Pathway Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative assessments, predicted solubility, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. By following the outlined procedures, users can generate reliable and reproducible data essential for the successful application of this important chemical intermediate in their research and development endeavors. The systematic approach to determining solubility and assessing stability will facilitate informed decisions in formulation development, analytical method development, and the overall progression of drug discovery projects involving this compound.

A Technical Guide to Computational and In Silico Studies of the 1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Scope: This technical guide provides an in-depth overview of the computational and in silico methodologies used to study 1H-indazole derivatives, with a focus on the core principles applicable to compounds like 1H-indazole-3-carbonitrile. While specific experimental data for the 3-carbonitrile derivative is limited in publicly available literature, this document leverages extensive research on the closely related 1H-indazole-3-carboxamide scaffold to present a comprehensive framework for analysis. The protocols, data, and visualizations detailed herein serve as a robust blueprint for researchers investigating the therapeutic potential of this important heterocyclic class.

The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in cell signaling pathways.[1] Dysregulation of these pathways is implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Computational methods are indispensable for accelerating the drug discovery process, enabling the prediction of molecular interactions, electronic properties, and pharmacokinetic profiles to guide the design and optimization of new therapeutic agents.[1][2]

General Computational Workflow

The in silico evaluation of a potential drug candidate like a 1H-indazole derivative typically follows a multi-step workflow. This process begins with structural preparation of both the ligand and its biological target, followed by a hierarchical series of computational techniques—from initial binding pose prediction to detailed analysis of complex stability and electronic properties.

Computational_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_output 3. Output & Validation Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking DFT Quantum Mechanics (DFT: HOMO-LUMO, ESP) Ligand->DFT Protein Protein Preparation (PDB, Remove Water, Add Hydrogens) Protein->Docking MD Molecular Dynamics (Complex Stability, MM-GBSA) Docking->MD Top Poses SAR Binding Energy & Pose Analysis Docking->SAR Properties Electronic Properties & Reactivity DFT->Properties Stability RMSD & Interaction Stability MD->Stability SAR->DFT SAR->MD PAK1_Signaling RTK Growth Factor Receptor (e.g., EGFR) Rac_Cdc42 Rac/Cdc42 (GTPases) RTK->Rac_Cdc42 Activates PAK1 PAK1 (Kinase) Rac_Cdc42->PAK1 Activates Downstream Downstream Effectors (e.g., LIMK, RAF-1) PAK1->Downstream Phosphorylates Cell_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cell_Response Inhibitor 1H-Indazole Inhibitor Inhibitor->PAK1 Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-indazole-3-carbonitrile from 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1H-indazole-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor 2-aminobenzonitrile. The synthesis proceeds via a classical diazotization reaction followed by an intramolecular cyclization. This method offers a straightforward and efficient route to the desired indazole derivative. Included are comprehensive experimental procedures, expected outcomes, and characterization data to guide researchers in successfully replicating this synthesis.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. This compound, in particular, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The synthesis described herein utilizes a well-established chemical transformation, the diazotization of an aromatic amine, to facilitate the construction of the bicyclic indazole ring system from 2-aminobenzonitrile. The reaction involves the conversion of the primary amino group into a diazonium salt, which subsequently undergoes an intramolecular cyclization to yield the target product.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis.

Materials and Reagents:

ReagentFormulaM.W.CAS No.Notes
2-AminobenzonitrileC₇H₆N₂118.141885-29-6Starting material
Sodium NitriteNaNO₂69.007632-00-0Diazotizing agent
Hydrochloric Acid (conc.)HCl36.467647-01-037% w/w
Deionized WaterH₂O18.027732-18-5
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine (sat. NaCl aq.)NaCl58.447647-14-5For washing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Silica GelSiO₂60.087631-86-9For column chromatography
HexanesC₆H₁₄86.18110-54-3Eluent for chromatography

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Step 1: Diazotization of 2-Aminobenzonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (5.0 g, 42.3 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and deionized water (25 mL).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (3.2 g, 46.4 mmol) in deionized water (10 mL) and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-aminobenzonitrile hydrochloride over a period of 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is now complete.

Step 2: Intramolecular Cyclization and Work-up

  • Slowly and carefully warm the diazonium salt solution to room temperature.

  • Gently heat the reaction mixture to 50-60 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (50 mL), followed by saturated brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio and gradually increasing the polarity).

  • Combine the fractions containing the desired product (monitor by TLC) and evaporate the solvent to yield this compound as a solid.

Workflow Diagram

workflow start Start dissolve Dissolve 2-Aminobenzonitrile in HCl/H₂O start->dissolve cool_amine Cool to 0-5 °C dissolve->cool_amine diazotize Add NaNO₂ solution dropwise (maintain 0-5 °C) cool_amine->diazotize prepare_nitrite Prepare cold NaNO₂ solution prepare_nitrite->diazotize stir Stir for 30 min at 0-5 °C diazotize->stir warm Warm to 50-60 °C until N₂ evolution ceases stir->warm extract Extract with Ethyl Acetate warm->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by Column Chromatography dry->purify end Obtain pure This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The protocol is expected to yield this compound as a light-yellow solid.

Quantitative Data Summary:

ParameterExpected Value
Yield 70-85%
Melting Point 145-148 °C
Appearance Light-yellow solid

Spectroscopic Data:

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ: 12.0 (br. s, 1H), 7.87 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.6 Hz, 1H), 7.55 (dd, J = 8.0, 7.5 Hz, 1H), 7.39 (dd, J = 7.5, 7.4 Hz, 1H)[1]
¹³C NMR (125 MHz, CDCl₃) δ: 142.1, 133.0, 128.5, 124.3, 122.2, 121.8, 114.2, 111.3
IR (KBr, cm⁻¹) ~3150 (N-H), ~2230 (C≡N), ~1620, 1500, 1460 (aromatic C=C)
Mass Spec (HRMS) Calculated for C₈H₅N₃ [M+H]⁺: 144.0562; Found: 144.0565

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • The diazotization reaction can be exothermic; careful temperature control is crucial. Diazonium salts can be explosive in a dry state and should be kept in solution.

  • Handle all organic solvents with care as they are flammable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete diazotizationEnsure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Check the purity of the starting materials.
Incomplete cyclizationEnsure the reaction mixture is heated sufficiently until gas evolution ceases.
Impure Product Side reactionsCareful purification by column chromatography is essential. Adjust the eluent system for better separation if necessary.

By following this detailed protocol, researchers can effectively synthesize this compound from 2-aminobenzonitrile, providing a key intermediate for further synthetic endeavors in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1H-Indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 1H-indazole-3-carbonitrile via palladium-catalyzed cyanation. This valuable scaffold is a key building block in the development of various pharmaceutical agents. The following sections offer a comprehensive guide to performing this transformation, including different cyanide sources, reaction conditions, and purification methods.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The cyanation of aryl and heteroaryl halides is a powerful method for introducing a nitrile group, which is a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] this compound is a particularly important intermediate in medicinal chemistry, with the indazole core being a privileged scaffold in numerous biologically active compounds.[3][4]

This document outlines protocols for the palladium-catalyzed cyanation of 3-halo-1H-indazoles, primarily focusing on the use of 3-iodo-1H-indazole as the starting material. Various cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]), have been employed for this transformation.[5][6] The choice of cyanide source, palladium catalyst, ligand, and solvent system can significantly impact the reaction yield and efficiency.

Comparative Data of Cyanation Protocols

The following tables summarize quantitative data from various palladium-catalyzed cyanation methods for the synthesis of this compound, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Cyanation of 3-Iodo-1H-indazole using Potassium Ferrocyanide

Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(allyl)Cl]₂ (0.5)Xantphos (1.5)K₄[Fe(CN)₆]·3H₂O (0.4)DMAc120296[5]

Table 2: Overview of Common Cyanide Sources and Conditions

Starting MaterialCyanide SourceCatalyst SystemSolventTemperature (°C)General Observations
3-Halo-1H-indazoleKCN / NaCNPd(0) or Pd(II)DMF140-150Effective but highly toxic reagents, often requiring harsh conditions and leading to low catalyst turnover.[5][6]
3-Halo-1H-indazoleZn(CN)₂Pd(0) or Pd(II)DMF, DMAcLower than KCN/NaCNImproved efficiency over KCN/NaCN, but still involves a toxic cyanide source.[5][6]
3-Halo-1H-indazoleK₄[Fe(CN)₆]Pd(0) or Pd(II) with specific ligandsDMAc, Dioxane/Water40-120Non-toxic cyanide source, robust, and applicable to a wide range of substrates.[6][7]

Experimental Protocols

Safety Precautions: These protocols involve hazardous materials. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanide-containing compounds are highly toxic and should be handled with extreme care.

Protocol 1: Cyanation of 3-Iodo-1H-indazole using Potassium Ferrocyanide

This protocol is adapted from a procedure described in Organic Syntheses and represents a robust and scalable method using a non-toxic cyanide source.[5]

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • Xantphos

  • Dimethylacetamide (DMAc), anhydrous

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole (1.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous dimethylacetamide (DMAc). Bubble argon through the solution for 1 hour to ensure deoxygenation.

  • To the stirred solution, add potassium ferrocyanide trihydrate (0.4 equiv), allylpalladium(II) chloride dimer (0.005 equiv), and Xantphos (0.015 equiv).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 2-methyltetrahydrofuran (2-MeTHF) and water.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel. A high purity product can be obtained as a light-yellow solid.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cyanation of 3-iodo-1H-indazole.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried flask inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Add 3-Iodo-1H-indazole, Catalyst, Ligand, Cyanide Source, Solvent heat Heat to specified temperature (e.g., 120°C) reagents->heat inert->reagents monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench and Extract cool->quench dry Dry and Concentrate quench->dry purify Purify (Recrystallization or Chromatography) dry->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for palladium-catalyzed cyanation reactions.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex cyanide_exchange Cyanide Exchange pd_complex->cyanide_exchange [CN]⁻ pd_cyano_complex Ar-Pd(II)-CN L_n cyanide_exchange->pd_cyano_complex reductive_elimination Reductive Elimination pd_cyano_complex->reductive_elimination Ar-CN reductive_elimination->pd0

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

References

Application Notes: One-Pot Synthesis of 1H-Indazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Derivatives of 1H-indazole are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][4] Specifically, the 1H-indazole-3-carbonitrile moiety serves as a crucial building block and key intermediate for the synthesis of innovative drugs, particularly in the development of kinase inhibitors for cancer therapy.[3][5][6] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its therapeutic significance.[3]

The development of efficient, one-pot synthetic methodologies is paramount in drug discovery to accelerate the generation of compound libraries for biological screening. One-pot syntheses offer significant advantages by minimizing intermediate isolation and purification steps, thereby reducing solvent waste, saving time, and improving overall process efficiency. This document outlines protocols for the one-pot or streamlined synthesis of this compound derivatives, targeting researchers in medicinal chemistry and drug development.

Key Applications in Drug Discovery:

  • Kinase Inhibition: The indazole nucleus is a well-established "hinge-binding" fragment, crucial for the activity of many protein kinase inhibitors.[7] Compounds derived from this compound have been developed as potent inhibitors of targets like p21-activated kinase 1 (PAK1), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3][6]

  • Anticancer Agents: Many indazole derivatives show significant cytotoxic activity against various cancer cell lines.[7] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[7]

  • Scaffold for Combinatorial Chemistry: The this compound framework is a versatile starting point for creating diverse compound libraries through modification of the nitrile group or substitution on the bicyclic ring system.[8]

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of this compound derivatives, starting from substituted 2-aminobenzonitriles.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Workup & Purification A Substituted 2-Aminobenzonitrile B NaNO2, Acid (e.g., HCl) C Diazonium Salt Intermediate (in situ) B->C Forms D Cyclization under Controlled Conditions C->D Spontaneous Cyclization E This compound Derivative F Quenching & Extraction E->F Proceeds to G Column Chromatography H Pure Product G->H

Caption: One-pot synthesis workflow from 2-aminobenzonitrile.

Experimental Protocols

Two primary, highly efficient methods for synthesizing the this compound core are presented below.

Protocol 1: One-Pot Synthesis from 2-Aminobenzonitrile Derivatives

This method involves the diazotization of a substituted 2-aminobenzonitrile followed by an in situ intramolecular cyclization to form the indazole ring.

Materials and Reagents:

  • Substituted 2-aminobenzonitrile (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Deionized Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-aminobenzonitrile in a suitable solvent mixture, such as aqueous HCl, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral (~7).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.

Protocol 2: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole

This robust protocol is adapted from a procedure in Organic Syntheses and is ideal for converting a pre-formed 3-halo-indazole into the desired carbonitrile.[9] It uses a non-toxic cyanide source, potassium ferrocyanide.[9][10]

Materials and Reagents:

  • 3-Iodo-1H-indazole (1.0 eq)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.25 eq)[9]

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) (0.01 eq)[9]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.02 eq)[9]

  • N,N-Dimethylacetamide (DMAc), anhydrous[9]

  • Argon or Nitrogen gas (inert atmosphere)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Set up a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an argon/nitrogen inlet.

  • Charge the flask with 3-iodo-1H-indazole, potassium ferrocyanide trihydrate, allylpalladium(II) chloride dimer, and Xantphos.

  • Evacuate the flask and backfill with argon/nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMAc to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent by rotary evaporation under vacuum.[9]

  • Purify the resulting crude solid by column chromatography (e.g., using a hexane/EtOAc gradient) to obtain pure this compound. A yield of 96% with >97% purity has been reported for this specific transformation.[9]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of this compound and its derivatives.

Starting MaterialMethodCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazolePd-catalyzed Cyanation[Pd(allyl)Cl]₂ / XantphosDMAc1201796[9]
2-AminobenzonitrileDiazotization/CyclizationN/A (Acid-mediated)Aq. HCl0-52~70-85[1]
2-FluorobenzonitrileHydrazine CyclizationN/AButanolRefluxN/AGood[2]
2-BromobenzaldehydeCondensation/CyclizationCuI / TMEDADMSO12012Good*[11]

*Note: Yields are generalized as "good" or estimated ranges when specific quantitative data for the carbonitrile product was not available in the cited abstracts. The protocols often apply to a broader class of derivatives.

Application in Biological Pathways

Indazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The diagram below illustrates the inhibitory action of an indazole derivative on a generic receptor tyrosine kinase (RTK) pathway.

G cluster_0 Cell Exterior cluster_1 Cellular Signaling Cascade GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates Downstream Downstream Signaling (PI3K/Akt/mTOR) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Inhibitor This compound Derivative (e.g., Axitinib) Inhibitor->RTK Inhibits ATP Binding Response Tumor Angiogenesis & Proliferation Downstream->Response Promotes

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

References

Application Notes and Protocols: 1H-Indazole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a multitude of biologically active compounds.[1] Its rigid bicyclic structure and the chemical reactivity of the nitrile group make it an ideal scaffold for the development of targeted therapeutics. This document provides a comprehensive overview of the applications of this compound, including its role in the synthesis of potent kinase inhibitors and anti-inflammatory agents, complete with detailed experimental protocols and quantitative biological data.

Key Applications in Drug Discovery

The 1H-indazole core is a privileged structure found in numerous FDA-approved drugs.[2] The 3-carbonitrile derivative is a key intermediate for accessing various 3-substituted indazoles, which have shown significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Kinase Inhibition in Oncology

Derivatives of this compound are prominent as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • PAK1 Inhibition: P21-activated kinase 1 (PAK1) is implicated in tumor progression, migration, and invasion. 1H-Indazole-3-carboxamide derivatives, synthesized from the corresponding carbonitrile, have emerged as potent and selective PAK1 inhibitors.

  • Akt Inhibition: The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival.[3][4] Indazole-based compounds have been developed as potent, ATP-competitive inhibitors of Akt.

  • Other Kinase Targets: The versatility of the 1H-indazole scaffold allows for the targeting of a range of other kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Anaplastic Lymphoma Kinase (ALK).[2][5]

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Indazole derivatives have been shown to inhibit COX-2, pro-inflammatory cytokines like TNF-α and IL-1β, and free radicals, suggesting multiple mechanisms for their anti-inflammatory effects.[6][7][8]

Data Presentation

Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against Protein Kinases
Compound IDTarget KinaseIC50 (nM)Reference
30l PAK19.8
10 PI3Kα361[9]
109 EGFR T790M5.3[2]
109 EGFR8.3[2]
116 ERK1/29.3 ± 3.2[2]
117 ERK1/225.8 ± 2.3[2]
118 ERK1/215.1 ± 1.5[2]
127 (Entrectinib) ALK12[2]
89 Bcr-AblWT0.014 (µM)[2]
89 Bcr-AblT315I0.45 (µM)[2]
51d GSK-30.23 (µM)[5]
27a FGFR1< 4.1[5]
27a FGFR22.0[5]
100a VEGFR-23.45[5]
100a Tie22.13[5]
100a EphB44.71[5]
Anti-inflammatory Activity of Indazole Derivatives
CompoundAssayIC50 (µM)Reference
Indazole COX-2 Inhibition23.42[6]
5-Aminoindazole COX-2 Inhibition12.32[6]
6-Nitroindazole COX-2 Inhibition19.22[6]
6-Nitroindazole IL-1β Inhibition100.75[6]
Celecoxib (Standard) COX-2 Inhibition5.10[6]
Dexamethasone (Standard) IL-1β Inhibition102.23[6]

Experimental Protocols

Synthesis of this compound

This protocol describes a palladium-catalyzed cyanation of 3-iodo-1H-indazole.

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide (K4[Fe(CN)6]·3H2O)

  • Allylpalladium(II) chloride dimer

  • Xantphos

  • N,N-Dimethylacetamide (DMAc)

  • Water (degassed)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).

  • Add DMAc and degassed water to the vessel.

  • Purge the reaction mixture with argon or nitrogen for 10 minutes.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 2-MeTHF and water, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Conversion of this compound to 1H-Indazole-3-carboxamide

This protocol outlines the hydrolysis of the nitrile to the corresponding primary amide.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Water

Procedure:

  • Dissolve this compound (1.0 equiv) in tert-butanol.

  • Add a solution of potassium hydroxide (2.0 equiv) in water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and adjust the pH to ~7 with a suitable acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain 1H-indazole-3-carboxamide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

experimental_workflow start This compound (Starting Material) synthesis Synthesis of Bioactive Derivatives (e.g., Carboxamides) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Biological Assays (Kinase Inhibition, Anti-inflammatory) purification->invitro data Data Analysis (IC50 Determination) invitro->data sar Structure-Activity Relationship (SAR) Studies data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the development of drugs from this compound.

pak1_pathway rac_cdc42 Rac/Cdc42 pak1 PAK1 rac_cdc42->pak1 Activation limk1 LIMK1 pak1->limk1 Phosphorylation cofilin Cofilin limk1->cofilin Phosphorylation (Inactivation) actin Actin Cytoskeleton Remodeling cofilin->actin Regulates migration Cell Migration & Invasion actin->migration inhibitor 1H-Indazole-3-carboxamide Derivatives inhibitor->pak1 Inhibition

Caption: Simplified PAK1 signaling pathway and its inhibition.

akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream survival Cell Survival & Growth downstream->survival inhibitor 1H-Indazole Derivatives inhibitor->akt Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition.

References

Application Notes and Protocols: 1H-Indazole-3-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors.[1] Derivatives of 1H-indazole-3-carbonitrile, in particular, have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] These compounds typically function as ATP-competitive inhibitors, targeting the kinase domain and blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.[3][4] This document provides a summary of their activity against key kinase targets, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected this compound and related indazole derivatives against several important kinase targets.

Table 1: Inhibition of c-MET Kinase by 1H-Indazole Derivatives

CompoundTargetIC50 (nM)Assay TypeReference
Compound 15 c-MET (D1228V mutant)-Biochemical[3]
Compound 16 c-MET (D1228V mutant)Lower than expected binding affinityBiochemical[3]
Ligand 2 Optimization WT c-MET, D1228V c-METNanomolar activitiesBiochemical & Cellular[3][4]
Note: Specific IC50 values for compounds 15 and 16 were not provided in the source material, but their relative activities were described.[3]

Table 2: Inhibition of PAK1 Kinase by 1H-Indazole-3-carboxamide Derivatives

CompoundTargetIC50 (nM)Kinase SelectivityReference
Compound 30l PAK19.8High selectivity against a panel of 29 kinases

Table 3: Inhibition of AXL and FGFR Kinases by 1H-Indazole Derivatives

CompoundTargetIC50 (nM)Assay TypeReference
Fragment Hit 11 AXL-Biochemical Screen
Fragment 24 AXL-Biochemical Screen
Inhibitor 54 AXLPotent inhibitorBiochemical
Compound 27a FGFR1< 4.1Enzymatic[1]
Compound 27a FGFR22.0Enzymatic[1]
Compound 99 FGFR12.9Enzymatic[2]
Note: AXL inhibitor potencies were described qualitatively in the provided search results.

Table 4: Inhibition of Other Kinases by 1H-Indazole Derivatives

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
Compound 89 Bcr-Abl (WT)14K5626.50[2]
Compound 89 Bcr-Abl (T315I)450--[2]
Compound 109 EGFR (T790M)5.3--[2]
Compound 109 EGFR8.3--[2]
Compound 119 ERK1/220 and 7--[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing the this compound core, which can then be further functionalized. The synthesis often starts from appropriately substituted aniline or benzonitrile precursors.[5][6][7]

Step 1: Synthesis of 3-Iodo-1H-indazole This intermediate is crucial for subsequent cross-coupling reactions to introduce diversity at the 3-position.[8]

  • Dissolve 1H-indazole (1.0 eq) in dimethylformamide (DMF).

  • Add potassium hydroxide (KOH) (2.0 eq) to the solution.

  • Add a solution of iodine (I2) (1.5 eq) in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.[9]

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3 to precipitate the product.[9]

  • Filter the solid, wash with water, and dry to yield 3-iodo-1H-indazole.[9]

Step 2: Suzuki Cross-Coupling for C-3 Functionalization This step introduces various aryl or heteroaryl groups at the C-3 position.[8][10]

  • To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, ~2-5 mol%), and a base (e.g., CsF or K2CO3, 2.0 eq).[10]

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-3 functionalized indazole derivative.

Step 3: Conversion to 3-carbonitrile (if not starting from a nitrile precursor) If the desired end product is a 3-carbonitrile, a cyanation reaction can be performed on the 3-iodo-1H-indazole intermediate.

  • Combine 3-iodo-1H-indazole (1.0 eq), a cyanide source (e.g., Zn(CN)2 or CuCN), and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent like DMF or DMA.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work up the reaction as described in Step 2 and purify by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound against a purified kinase.[11]

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., c-MET, AXL).

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compound (this compound derivative) dissolved in DMSO.

    • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor).

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP).

    • Microplate (e.g., 384-well).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer.

    • In a microplate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30 °C or 37 °C).

    • Stop the reaction by adding a stop solution or by adding the detection reagent.

    • Quantify the kinase activity. If using ADP-Glo™, measure the luminescence which correlates with the amount of ADP produced. If using radiolabeled ATP, measure the incorporation of 32P into the substrate.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Cellular Anti-Proliferative Assay (MTT Assay)

This protocol measures the ability of a compound to inhibit the proliferation of cancer cell lines.[12][13]

  • Reagents and Materials:

    • Cancer cell line (e.g., K562 for Bcr-Abl, A549 for various RTKs).[12]

    • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

Workflow for Kinase Inhibitor Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular & In Vivo Evaluation Scaffold_Selection Scaffold Selection (1H-Indazole) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Compound_Synthesis Compound Synthesis SAR_Analysis->Compound_Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Selectivity_Screening Kinome Selectivity Screening Biochemical_Assay->Selectivity_Screening Cellular_Assay Cellular Proliferation Assay (e.g., MTT) Selectivity_Screening->Cellular_Assay Pathway_Analysis Target Engagement & Downstream Signaling Cellular_Assay->Pathway_Analysis Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization In_Vivo In Vivo Efficacy (Xenograft Models) Pathway_Analysis->In_Vivo In_Vivo->Lead_Optimization Data for Next Cycle

Caption: Experimental workflow for the discovery and development of 1H-indazole kinase inhibitors.

AXL Receptor Tyrosine Kinase Signaling Pathway AXL_Receptor Extracellular Domain Transmembrane Domain Kinase Domain AutoP Autophosphorylation AXL_Receptor:f2->AutoP Activates PI3K PI3K AutoP->PI3K Recruits & Activates GRB2 GRB2 AutoP->GRB2 Recruits & Activates AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAS_RAF RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF Gene_Expression Gene Expression & Cell Growth RAS_RAF->Gene_Expression Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->AXL_Receptor:f2 Inhibits ATP Binding

Caption: Inhibition of the AXL signaling pathway by this compound derivatives.[14]

Structure-Activity Relationship (SAR) Logic C3 C-3 Position (Hinge Binding) Potency Potency C3->Potency Amine/Amide forms H-bonds with hinge C5_C6 C-5/C-6 Positions (Hydrophobic Pocket) Selectivity Selectivity C5_C6->Selectivity Substitution pattern dicts kinase selectivity C5_C6->Potency Hydrophobic groups fill back pocket PK Pharmacokinetics Core Core Core->C3 Core->C5_C6 N1 N1 N1->PK Hydrophilic groups improve solubility

Caption: Key structure-activity relationships for 1H-indazole kinase inhibitors.[1]

References

Application Notes and Protocols: 1H-Indazole-3-carbonitrile in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Notably, it is present in established non-steroidal anti-inflammatory drugs (NSAIDs) such as Bendazac and Benzydamine.[2] The therapeutic potential of indazole derivatives extends to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[3][4] This document provides detailed application notes and protocols for the investigation of 1H-indazole-3-carbonitrile as a potential anti-inflammatory agent.

Disclaimer: To date, specific experimental data on the anti-inflammatory activity of this compound is not extensively available in the public domain. The quantitative data and mechanistic insights provided herein are based on studies of the parent 1H-indazole molecule. These should serve as a baseline for directing the experimental evaluation of this compound.

Quantitative Anti-Inflammatory Activity of Indazole

The following tables summarize the in vitro inhibitory activities of the parent compound, indazole, against key inflammatory mediators. These values provide a benchmark for assessing the potential of this compound.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity [3]

CompoundIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)
Indazole23.42Celecoxib5.10

Table 2: Pro-inflammatory Cytokine Inhibition [3]

CytokineCompoundIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)
TNF-αIndazole220.11Dexamethasone31.67
IL-1βIndazole120.59Dexamethasone102.23

Signaling Pathways

The anti-inflammatory effects of indazole-based compounds are often attributed to their interaction with the arachidonic acid cascade and cytokine signaling pathways.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indazole This compound Indazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1H-indazole derivatives.

Cytokine_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Monocyte Inflammatory_Stimulus->Macrophage NFkB_Pathway NF-κB Signaling Pathway Macrophage->NFkB_Pathway TNFa_IL1b TNF-α & IL-1β (Pro-inflammatory Cytokines) NFkB_Pathway->TNFa_IL1b Upregulation Inflammatory_Response Inflammatory Response TNFa_IL1b->Inflammatory_Response Indazole This compound Indazole->NFkB_Pathway Inhibition

Caption: Modulation of pro-inflammatory cytokine production.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a verified procedure for the palladium-catalyzed cyanation of 3-iodo-1H-indazole.

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Water (deoxygenated)

Procedure:

  • To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), potassium ferrocyanide (0.4 eq), palladium(II) acetate (0.01 eq), dppf (0.02 eq), and sodium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add deoxygenated N,N-dimethylacetamide and deoxygenated water.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and toluene to the mixture and stir.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the COX-2 inhibitory potential of this compound.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2, arachidonic acid, and the fluorometric probe in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of this compound and celecoxib in COX Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Blank wells: Add Assay Buffer and DMSO.

    • Enzyme Control (100% activity) wells: Add Assay Buffer, DMSO, and COX-2 enzyme solution.

    • Test Compound wells: Add Assay Buffer, diluted this compound, and COX-2 enzyme solution.

    • Positive Control wells: Add Assay Buffer, diluted celecoxib, and COX-2 enzyme solution.

  • Pre-incubation: Add the fluorometric probe and heme to all wells. Pre-incubate the plate at 25 °C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin reading the fluorescence kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Advanced Studies Synthesis Synthesis of This compound COX_Assay COX-2 Inhibition Assay Synthesis->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-1β) Inhibition Assay Synthesis->Cytokine_Assay Data_Analysis IC₅₀ Determination COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Data_Analysis->Animal_Model Promising Candidate Toxicity Toxicity Studies Animal_Model->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: General workflow for evaluating anti-inflammatory drug candidates.

Protocol 3: TNF-α Release Inhibition Assay in Macrophages

This protocol describes a method to measure the inhibition of TNF-α secretion from stimulated macrophage-like cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control, dissolved in DMSO)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue™)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or dexamethasone. Include vehicle control wells (DMSO). Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulation: Add LPS to all wells (except for the unstimulated control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a humidified CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the cell culture supernatants for TNF-α measurement.

  • Cell Viability Assay: To the remaining cells in the plate, add fresh medium and a cell viability reagent. Incubate according to the manufacturer's instructions and measure the absorbance or fluorescence to assess compound cytotoxicity.

  • TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the TNF-α concentrations to the cell viability data to account for any cytotoxic effects.

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

References

Application Note: Protocols for the Synthesis of 1H-Indazole-3-Carboxamides via Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the synthesis of 1H-indazole-3-carboxamides, a scaffold of significant interest in medicinal chemistry. Two robust protocols are presented, utilizing common and efficient coupling reagents: HATU for high-efficiency coupling and EDC/HOBt for a cost-effective standard procedure. This note includes reagent selection guides, comparative data, detailed workflows, and troubleshooting advice to facilitate successful synthesis.

Introduction

The 1H-indazole-3-carboxamide moiety is a key pharmacophore found in numerous biologically active compounds, including potent enzyme inhibitors and receptor antagonists. The reliable construction of the amide bond is a critical step in the synthesis of these molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated using a coupling reagent. This application note details two widely-used, reliable methods for the amide coupling of 1H-indazole-3-carboxylic acid with primary or secondary amines.

General Reaction Scheme & Reagent Selection

The overall transformation involves the activation of the carboxylic acid group of 1H-indazole-3-carboxylic acid, followed by nucleophilic attack from an amine to form the corresponding amide.

General Scheme:

  • 1H-Indazole-3-Carboxylic Acid + Amine (R-NH₂) --(Coupling Agent, Base, Solvent)--> 1H-Indazole-3-Carboxamide

Table 1: Guide to Reagent Selection

Reagent TypeRecommendedRole & Rationale
Coupling Agent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Highly efficient uronium salt-based reagent, ideal for challenging or sterically hindered couplings and less reactive amines.[3] It forms a highly reactive OAt-ester.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole)A cost-effective and widely used carbodiimide-based system.[3][4] EDC facilitates the formation of a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester to minimize side reactions and racemization.[5]
Solvent DMF (N,N-Dimethylformamide)Excellent solvating properties for a wide range of substrates and reagents, making it the most common choice.[3]
DCM (Dichloromethane)A good alternative if all components are soluble; easier to remove during workup.[3]
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic hindered amine base used to deprotonate the carboxylic acid and neutralize acidic byproducts.[3]
TEA (Triethylamine)A common alternative to DIPEA.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for a broad range of amines, including those that are less reactive, and generally provides high yields in shorter reaction times.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.0 - 1.2 equivalents)[3]

  • DIPEA (2.0 - 3.0 equivalents)[3]

  • Anhydrous DMF (~0.1 M concentration)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) and stir for 2-5 minutes.[3]

  • Add HATU (1.0 - 1.1 eq) in a single portion.[3] Note: For less reactive amines, pre-activation of the carboxylic acid by stirring with HATU and DIPEA for 10-15 minutes before adding the amine can improve yields.[3][6]

  • Stir the reaction mixture at room temperature for 2-6 hours.[3]

  • Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration. Wash the filter cake thoroughly with water, followed by a non-polar solvent like diethyl ether or hexanes to remove organic impurities.[3]

  • Purification: Dry the solid under vacuum. If necessary, the crude product can be further purified by column chromatography (e.g., using a gradient of methanol in chloroform or ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.[7]

Protocol 2: Standard Coupling using EDC/HOBt

This is a classic, cost-effective method suitable for many primary and secondary amines.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Amine (1.0 - 1.1 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)[4]

  • HOBt (1.2 - 1.5 equivalents)[4]

  • TEA or DIPEA (3.0 equivalents)

  • Anhydrous DMF or DCM

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[3]

  • Dissolve the components in anhydrous DMF.

  • Add TEA or DIPEA (3.0 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.[8]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[3]

  • Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent such as Ethyl Acetate.[3]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Data Presentation

Table 2: Comparison of Amide Coupling Conditions & Reported Yields

EntryAmineCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
1BenzylamineEDC·HCl, HOBtTEADMF4-6~85-95%
2MorpholineEDC·HCl, HOBtTEADMF4-6~85-95%
3Ammonium ChlorideHATUDIPEADMFRTHigh[6]
4(S)-3-aminoquinuclidineNot specifiedDIPEADMF>12High[9]
5AnilineEDC, DMAP, HOBt (cat.)-CH₃CN1872%[10]

Yields are approximate and can vary based on the specific amine substrate and reaction scale.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the typical sequence of operations for the amide coupling reaction, from initial setup to the final purified product.

G General Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Acid (1.0 eq) - Amine (1.1 eq) - Coupling Agent (1.2 eq) - Base (2-3 eq) setup Setup Glassware Under Inert Gas (N₂) reagents->setup dissolve Dissolve Acid in Anhydrous DMF setup->dissolve add_reagents Add Base, Amine, & Coupling Agent dissolve->add_reagents stir Stir at RT (2-24h) add_reagents->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract Product (e.g., EtOAc) quench->extract wash Wash Organic Layer extract->wash purify Purify Crude Product (Chromatography) wash->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G Carboxylic Acid Activation Logic Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (Highly Electrophilic) Acid->ActivatedIntermediate Activation Step Base Base (e.g., DIPEA) Base->ActivatedIntermediate Activation Step CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActivatedIntermediate Activation Step Amide Amide Product ActivatedIntermediate->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1H-indazole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-indazole-3-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A highly reliable and scalable method is the palladium-catalyzed cyanation of 3-iodo-1H-indazole using potassium ferrocyanide as a non-toxic cyanide source.[1][2] This method avoids the use of highly toxic reagents like KCN, NaCN, or Zn(CN)2 and has been demonstrated to be robust for a variety of substrates, including heteroaromatics.[1][2]

Q2: I am experiencing very low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. A critical parameter is the exclusion of oxygen. Running the reaction under an inert atmosphere, such as argon, is crucial. In test runs, the absence of an argon flow resulted in a yield of only 3%, which increased to 60% with a slow argon flow.[1] Other factors could include impure starting materials, incorrect stoichiometry of reagents, or insufficient catalyst activity.

Q3: My final product is impure. What are the likely side products and how can I minimize them?

A3: Common impurities can arise from side reactions or incomplete conversion of the starting material. Depending on the synthetic route, side reactions can include the formation of dimers and hydrazones during the formation of the indazole core.[3] If starting from 3-iodo-1H-indazole, residual starting material is a likely impurity if the reaction does not go to completion. Careful monitoring of the reaction by TLC is recommended to ensure full conversion.[1] Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product.[4][5]

Q4: What are the key safety precautions to consider during the synthesis?

A4: While the use of potassium ferrocyanide is safer than other cyanide sources, it is still important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. A thorough risk assessment should be conducted for all reagents used, including 3-iodo-1H-indazole, the palladium catalyst, ligands like Xantphos, and solvents like DMAc.[1]

Q5: Can I use other cyanide sources for this reaction?

A5: Yes, other cyanide sources like KCN, NaCN, and Zn(CN)2 can be used in palladium-catalyzed cyanations.[1][2] However, these reagents are highly toxic and often require harsh reaction conditions, such as high temperatures (140–150 °C in DMF).[1] Potassium ferrocyanide is a safer and often more robust alternative.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Oxygen contaminationEnsure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen). Degas all solvents prior to use.[1]
Inactive catalystUse a fresh, high-quality palladium catalyst and ligand. Ensure proper handling and storage to prevent degradation.
Impure starting materialsVerify the purity of 3-iodo-1H-indazole and other reagents. Impurities can inhibit the catalyst.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction progress using TLC.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Incorrect stoichiometryCarefully measure all reagents to ensure the correct molar ratios as specified in the protocol.
Formation of Side Products High reaction temperatureAvoid excessively high temperatures, which can lead to degradation and side reactions. The recommended temperature for the potassium ferrocyanide method is 95 °C.[1]
Presence of water (for some routes)While the cited palladium-catalyzed reaction uses water as a co-solvent, other synthetic routes may be sensitive to moisture. Ensure anhydrous conditions if required by the specific protocol.
Difficulty in Product Isolation Emulsion during workupBreak up emulsions by adding brine or filtering through a pad of celite.
Product is not precipitatingIf crystallization is the purification method, ensure the correct solvent system is used and that the solution is sufficiently concentrated. Cooling the solution can aid precipitation.

Quantitative Data Summary

Table 1: Reaction Conditions and Yield for the Synthesis of this compound

ParameterConditionYield (%)Purity (%)Reference
Atmosphere No Argon Flow3Not Reported[1]
Slow Argon Flow (10 mL/min)60Not Reported[1]
Optimized Protocol Argon Atmosphere9697.1[1]

Experimental Protocols

Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole with Potassium Ferrocyanide[1]

This protocol is adapted from Organic Syntheses.

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • [PdCl(C₃H₅)]₂ (Allylpalladium(II) chloride dimer)

  • Xantphos

  • Dimethylacetamide (DMAc)

  • Water (degassed)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • Reaction Setup: In a four-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, argon inlet, and thermocouple, add 3-iodo-1H-indazole (1 equiv). Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add DMAc via a pressure-equalizing addition funnel. Bubble argon through the solution for 1 hour at 27 °C.

  • Reagent Addition: Add potassium ferrocyanide (0.5 equiv) and heat the mixture to 40 °C. Slowly add degassed water over 5 minutes and then heat to 60 °C. Bubble argon through the mixture for another hour.

  • Catalyst Addition: In a separate flask, prepare the catalyst solution by dissolving [PdCl(C₃H₅)]₂ (0.005 equiv) and Xantphos (0.015 equiv) in DMAc under argon. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 95 °C and stir for 24 hours.

  • Workup: Cool the mixture to room temperature and add 2-MeTHF. Stir for 10 minutes and then filter through a pad of celite, washing with 2-MeTHF. Transfer the filtrate to a separatory funnel and wash with aqueous Na₂SO₄ solution.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation to obtain the crude product.

  • Purification: The crude product can be further purified by washing with water and drying under vacuum to yield this compound as a light-yellow solid.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 3-iodo-1H-indazole to flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add DMAc and bubble with Argon B->C D 4. Add K4[Fe(CN)6] and heat to 40°C C->D E 5. Add degassed water and heat to 60°C D->E F 6. Prepare and add Pd/Xantphos catalyst E->F G 7. Heat to 95°C for 24h F->G H 8. Cool, add 2-MeTHF, and filter G->H I 9. Wash organic layer with aq. Na2SO4 H->I J 10. Dry, concentrate, and purify I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Oxygen Contamination Problem->Cause1 Cause2 Inactive Catalyst Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Ensure inert atmosphere (Argon/Nitrogen) Cause1->Solution1 Solution2 Use fresh, high-quality catalyst and ligand Cause2->Solution2 Solution3 Monitor by TLC Extend reaction time/temp Cause3->Solution3

Caption: Troubleshooting logic for low yield in synthesis.

References

Common side reactions in the synthesis of indazole-3-carboxamides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of indazole-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxamides?

A1: The most frequently encountered side reactions can be categorized by the synthetic step:

  • N-Alkylation of the Indazole Ring: A primary challenge is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, particularly when using carbodiimide coupling agents like EDC. Incomplete reactions may also occur with poorly nucleophilic amines.

  • Synthesis of the Indazole Core: Depending on the synthetic route, side reactions can include the formation of dimers and hydrazones.

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct that lacks the desired C3-substituent.

Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?

A2: Several analytical techniques can be employed for unambiguous structure assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, especially Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools. In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring, while the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.

  • UV Derivative Spectrophotometry: This technique can also be used to differentiate between the N-1 and N-2 isomers based on their distinct derivative spectra.

Q3: My amide coupling reaction is sluggish or not going to completion. What should I do?

A3: If your reaction is not progressing, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid.

  • Switch Coupling Reagents: If you are using a carbodiimide like EDC, switching to a more powerful uronium or phosphonium salt like HATU or PyBOP can significantly increase the reaction rate.

  • Check Reagent Quality: Ensure your solvent is anhydrous and that your reagents, especially the base, are fresh.

  • Increase Temperature: While most coupling reactions proceed well at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. However, this should be monitored carefully to avoid degradation.

Troubleshooting Guides

Issue: Formation of N-1 and N-2 Regioisomers during N-Alkylation

This is the most common challenge in the synthesis of N-substituted indazole-3-carboxamides. The ratio of the two isomers is influenced by a variety of factors.

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical in controlling regioselectivity.

    • For preferential N-1 alkylation: A combination of a strong base like sodium hydride (NaH) in a non-

Technical Support Center: Purification of 1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-indazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials, such as 3-iodo-1H-indazole if prepared via cyanation, residual catalysts (e.g., palladium complexes), and solvents used in the reaction (e.g., DMAc).[1] Byproducts from side reactions may also be present.

Q3: My purified this compound has a low melting point and a broad melting range. What is the likely issue?

A3: A broad melting point range is a strong indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for a quantitative analysis of purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight. Quantitative NMR (qNMR) can also be used to determine purity with a high degree of accuracy.[1]

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause Solution
Poor separation of desired compound from impurities. The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent for indazole derivatives is a mixture of hexanes and ethyl acetate.[2] For this compound, a hexane/EtOAc (2/1, v/v) system has been reported to give good separation from starting materials like 3-iodo-1H-indazole.[1] Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent and gradually increase the polarity.
The compound is not eluting from the column. The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the stationary phase (e.g., silica gel).Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Low recovery of the purified compound. The compound may be partially soluble in the eluent, leading to loss during fraction collection. Adsorption onto the stationary phase can also be an issue.Optimize Fraction Collection: Monitor the elution closely using TLC to ensure all fractions containing the product are collected. Check for Adsorption: If you suspect irreversible adsorption to the silica gel, consider using a different stationary phase, such as alumina.
Recrystallization Purification
Problem Possible Cause Solution
Oily precipitate forms instead of crystals upon cooling. The compound is "oiling out," which can happen if the solution is supersaturated or if the cooling rate is too fast. The presence of certain impurities can also promote this.Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal nucleation. Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
Low recovery of the purified compound after recrystallization. The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used.Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents to find the optimal one. Ethanol, methanol, and acetic acid have been used for recrystallizing indazole derivatives.[3] Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.
No crystal formation upon cooling. The solution may not be saturated enough, or the compound may be highly soluble in the chosen solvent even at low temperatures.Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration of the compound and induce crystallization. Change Solvent System: If the compound is too soluble, try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.

Data Presentation

Table 1: Representative Purification Data for this compound

Purification MethodStarting MaterialEluent/SolventYieldPurity (by qNMR)Reference
Filtration and Washing3-Iodo-1H-indazoleWater96%97.1%[1]
Column ChromatographyCrude 1H-indazole-3-carboxylic acid derivativeEthyl acetate/Petroleum ether (1:1 to 1:100)HighNot specified[3]
RecrystallizationCrude 1H-indazole-3-carboxylic acid derivativeEthanol, Methanol, or Acetic AcidHighNot specified[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general method for the purification of this compound using silica gel column chromatography.

  • Method Development (TLC):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel 60 F254).

    • Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate). A reported system is hexane/EtOAc (2/1, v/v).[1]

    • Visualize the spots under UV light (254 nm). The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial, least polar eluent through the column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents to screen include ethanol, methanol, ethyl acetate, or mixtures with water.[3][4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling:

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow crude Crude this compound assess_purity1 Assess Purity (TLC, HPLC, NMR) crude->assess_purity1 purification_choice Choose Purification Method assess_purity1->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex mixture / Close impurities recrystallization Recrystallization purification_choice->recrystallization High initial purity / Crystalline solid assess_purity2 Assess Final Purity (HPLC, NMR, MP) column_chrom->assess_purity2 recrystallization->assess_purity2 pure_product Pure this compound assess_purity2->purification_choice Purity < 98% assess_purity2->pure_product Purity > 98%

Caption: A typical purification workflow for this compound.

TroubleshootingPurification start Low Purity or Yield After Purification check_method Which method was used? start->check_method column Column Chromatography check_method->column Column recryst Recrystallization check_method->recryst Recrystallization poor_sep Poor Separation? column->poor_sep optimize_eluent Optimize eluent via TLC (try gradient) poor_sep->optimize_eluent Yes low_recovery_col Low Recovery? poor_sep->low_recovery_col No check_fractions Check all fractions via TLC low_recovery_col->check_fractions Yes oiling_out Oiling Out? recryst->oiling_out reheat_slow_cool Re-heat, add solvent, cool slowly, seed oiling_out->reheat_slow_cool Yes low_recovery_recryst Low Recovery? oiling_out->low_recovery_recryst No optimize_solvent Use minimal hot solvent, ensure full cooling, check mother liquor low_recovery_recryst->optimize_solvent Yes

Caption: Troubleshooting common purification problems for this compound.

References

Troubleshooting low yields in palladium-catalyzed cyanation of 3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the palladium-catalyzed cyanation of 3-iodo-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield of my desired 3-cyano-1H-indazole. What are the most common initial steps to troubleshoot this reaction?

A1: Low or no conversion in the palladium-catalyzed cyanation of 3-iodo-1H-indazole can stem from several factors. Begin by verifying the following:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[1][2]

  • Reagent Quality: Verify the purity and integrity of your starting material (3-iodo-1H-indazole), palladium catalyst, ligand, and cyanide source. Impurities can poison the catalyst.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures may cause catalyst decomposition. Typical temperatures for these reactions range from 100-140°C.[3][4]

Q2: My reaction has stalled, and I'm left with unreacted starting material. Could the palladium catalyst be the issue?

A2: Yes, catalyst deactivation is a frequent cause of incomplete reactions. Cyanide ions can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.[5][6][7][8] Consider the following:

  • Catalyst Choice: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, palladacycle precatalysts can be more effective as they are designed to generate the active Pd(0) species more efficiently in situ, potentially avoiding poisoning during the activation step.[5]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can protect the palladium center from excess cyanide and facilitate the catalytic cycle. Ligands like XPhos have been shown to be effective in cyanations of heteroaryl halides.[6][9]

  • Catalyst Loading: While higher catalyst loading might seem like a solution, it's not always optimal. Start with a typical loading (e.g., 1-5 mol%) and optimize from there.

Q3: I am observing the formation of a significant amount of dehalogenated byproduct (1H-indazole). How can I minimize this side reaction?

A3: The formation of a dehalogenated byproduct, known as hydrodehalogenation, is a common side reaction. This occurs when the organopalladium intermediate reacts with a proton source instead of the cyanide.[2] To mitigate this:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Residual water is a common proton source.[2]

  • Solvent Choice: Some solvents can act as a hydride source. Consider switching to a different anhydrous, aprotic solvent.

  • Base Selection: Use an anhydrous base. Some bases can contain water or generate it in situ.

Q4: Does the unprotected N-H on the indazole ring affect the reaction?

A4: Yes, the unprotected N-H group on the indazole ring can interfere with the catalytic cycle.[2][10] It can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. While some cyanations on N-H containing heterocycles are successful, if you consistently face issues, consider N-protection of the indazole with a suitable protecting group (e.g., Boc, SEM).[10]

Q5: Which cyanide source is best for this reaction?

A5: The choice of cyanide source is critical for both safety and reactivity.

  • Zinc Cyanide (Zn(CN)₂): This is a widely used and often preferred cyanide source due to its lower toxicity compared to alkali metal cyanides.[5] Its limited solubility in many organic solvents can also be advantageous in preventing catalyst poisoning by maintaining a low concentration of free cyanide.[5][7]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and robust cyanide source.[5][11] It is often used in aqueous/organic biphasic solvent systems.[5]

  • Acetone Cyanohydrin: This is another alternative cyanide source that can be effective in some systems.[12][13]

Troubleshooting Guide

Issue 1: Low Conversion of 3-Iodo-1H-indazole
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, palladacycle precatalysts).[5] - Screen different phosphine ligands (e.g., PPh₃, dppf, XPhos).[1][9]
Suboptimal Temperature - Gradually increase the reaction temperature in small increments (e.g., 10°C). - Be cautious of catalyst decomposition at very high temperatures.
Inappropriate Solvent - Ensure the solvent is anhydrous and degassed. - Try alternative solvents such as DMF, DMA, or a dioxane/water mixture.[1][9][14]
Ineffective Base - Screen different bases (e.g., K₂CO₃, KOAc, Na₂CO₃).[14] - Ensure the base is anhydrous.
N-H Interference - Consider protecting the indazole nitrogen with a suitable protecting group.[10]
Issue 2: Formation of Byproducts
Byproduct Potential Cause Troubleshooting Steps
1H-Indazole (Hydrodehalogenation) - Presence of proton sources.- Use rigorously dried and degassed solvents and reagents.[2] - Switch to a different anhydrous base.
Homocoupling of Indazole - Presence of oxygen.- Ensure the reaction is performed under a strict inert atmosphere.[2]

Experimental Protocols

Below is a general protocol for the palladium-catalyzed cyanation of 3-iodo-1H-indazole. Note: This is a starting point and may require optimization for your specific setup.

Protocol 1: Cyanation using Zinc Cyanide

  • Reagents and Materials:

    • 3-iodo-1H-indazole (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

    • Anhydrous Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-iodo-1H-indazole, zinc cyanide, palladium(II) acetate, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere & Reagent Quality start->check_inert byproduct_analysis Analyze Byproducts start->byproduct_analysis Byproducts Observed optimize_temp Optimize Reaction Temperature check_inert->optimize_temp Still Low Yield screen_catalyst Screen Catalyst & Ligand optimize_temp->screen_catalyst Still Low Yield screen_solvent Screen Solvent & Base screen_catalyst->screen_solvent Still Low Yield consider_protection Consider N-H Protection screen_solvent->consider_protection Still Low Yield optimize_conditions Systematically Optimize Conditions consider_protection->optimize_conditions If necessary hydrodehalogenation Hydrodehalogenation (1H-Indazole) byproduct_analysis->hydrodehalogenation Dehalogenated Product other_byproducts Other Byproducts byproduct_analysis->other_byproducts hydrodehalogenation->optimize_conditions other_byproducts->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low yields in palladium-catalyzed cyanation.

Catalytic Cycle and Deactivation Pathway

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(I)L₂ Pd(0)L2:f0->OxAdd:f0 Ar-I Poisoning Catalyst Poisoning [Pd(CN)₄]²⁻ (Inactive) Pd(0)L2->Poisoning Excess CN⁻ Transmetal Transmetalation Ar-Pd(II)(CN)L₂ OxAdd:f1->Transmetal:f0 CN⁻ Source OxAdd->Poisoning Excess CN⁻ RedElim Reductive Elimination Ar-CN Transmetal:f1->RedElim:f0 RedElim:f1->Pd(0)L2:f0 Product

Caption: Palladium-catalyzed cyanation cycle and potential catalyst deactivation.

References

Indazole Synthesis Technical Support Center: A Guide to Controlling N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-alkylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in selectively obtaining the desired N-1 or N-2 alkylated regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N-1 and N-2 alkylated products when I try to alkylate my indazole?

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. The neutral indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4][5][6] When you deprotonate the indazole with a base, it forms an indazolide anion where the negative charge is delocalized across both nitrogen atoms. The subsequent reaction with an electrophile (the alkylating agent) can then occur at either nitrogen, leading to a mixture of N-1 and N-2 regioisomers.[4][7] The final ratio of these isomers is highly dependent on a delicate balance of steric effects, electronic effects, and the specific reaction conditions employed.[1][2][5][8]

Q2: What are the most critical factors that control whether N-1 or N-2 alkylation occurs?

The regiochemical outcome of indazole N-alkylation is governed by several interconnected factors:

  • Choice of Base and Solvent: This is one of the most critical parameters. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) strongly favor the formation of the N-1 isomer.[2][5][8][9][10] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often result in mixtures of both isomers.[1][7]

  • Substituents on the Indazole Ring: The position and nature of substituents have a profound impact.

    • Steric Hindrance: Bulky substituents at the C-7 position sterically block the N-1 position, leading to high selectivity for the N-2 product.[1][2][8][11] Similarly, large groups at the C-3 position can favor N-1 alkylation.[10]

    • Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (NO₂) or carboxylates (CO₂Me) at the C-7 position have been shown to direct alkylation almost exclusively to the N-2 position.[2][4][5][8][9][10][11]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Conditions that allow the reaction to reach equilibrium will favor the more thermodynamically stable N-1 product.[1][2][5] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N-2 product.[12] Acid-catalyzed conditions, for instance, can promote N-2 alkylation.[12][13]

Troubleshooting Guide: Improving Regioselectivity

This guide addresses specific issues you might encounter during your experiments.

Problem 1: My reaction produces a nearly 1:1 mixture of N-1 and N-2 isomers, and they are difficult to separate.

  • Cause: The reaction conditions used are not selective. This is common when using base/solvent combinations like K₂CO₃ in DMF.[7]

  • Solution to Favor N-1 Isomer: Switch to thermodynamically controlled conditions. The most widely reported method is to use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[2][4][5][8][9][10] This combination has been shown to provide excellent N-1 selectivity for a wide range of indazole substrates.

  • Solution to Favor N-2 Isomer: If the N-2 isomer is desired, consider changing the strategy entirely.

    • Introduce a C-7 directing group: If your synthetic route allows, using an indazole with an electron-withdrawing group at the C-7 position can provide excellent N-2 selectivity.[2][8][11]

    • Use Mitsunobu Conditions: The Mitsunobu reaction (using PPh₃ and DIAD/DEAD with an alcohol) often shows a strong preference for the N-2 position.[2][5]

    • Employ Acid Catalysis: Specific methods using triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates have been developed for highly selective N-2 alkylation.[13][14][15]

Problem 2: I am using NaH in THF, but I am still getting significant amounts of the N-2 isomer.

  • Cause 1: Presence of a C-7 substituent. Check the structure of your indazole. A substituent at the C-7 position, even a relatively small one, can sterically hinder the N-1 position and direct the alkylation to N-2.[1][2][8][11]

  • Cause 2: Chelation effects. If your indazole has a substituent at the C-3 position capable of chelating the sodium cation (e.g., an ester), this can lock the conformation and enhance N-1 selectivity.[3][11] If such a group is absent, selectivity might decrease.

  • Troubleshooting Steps:

    • Verify Indazole Structure: Confirm the absence of C-7 substituents.

    • Ensure Anhydrous Conditions: Sodium hydride is extremely sensitive to moisture. Ensure your THF is anhydrous and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

    • Temperature Control: Perform the deprotonation step at 0 °C before adding the alkylating agent.

Logic Diagram for Selecting a Regioselective Alkylation Strategy

G start Start: Need to Alkylate Indazole desired_product What is the Desired Regioisomer? start->desired_product n1_path N-1 Isomer desired_product->n1_path  N-1 n2_path N-2 Isomer desired_product->n2_path  N-2 n1_protocol Use NaH in anhydrous THF. (Thermodynamic Control) n1_path->n1_protocol check_c7 Does the substrate have a C-7 substituent? n2_path->check_c7 c7_yes Yes check_c7->c7_yes Yes c7_no No check_c7->c7_no No n2_steric_protocol Standard alkylation may already give high N-2 selectivity. c7_yes->n2_steric_protocol n2_alternative_protocol Choose a selective N-2 method: - Mitsunobu Reaction - TfOH + Diazo Compound - TfOH + Trichloroacetimidate c7_no->n2_alternative_protocol G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification a Add Indazole (1.0 eq) to anhydrous THF (under N2) b Cool to 0 °C a->b c Add NaH (1.2 eq) portion-wise b->c d Stir 30 min at 0 °C, then 30 min at RT c->d e Add Alkyl Halide (1.1-1.5 eq) dropwise d->e f Stir at RT or 50 °C (Monitor by TLC/LC-MS) e->f g Quench with H2O at 0 °C f->g h Extract with Organic Solvent g->h i Dry, Concentrate h->i j Column Chromatography i->j product product j->product Pure N-1 Product

References

Managing byproduct formation in the synthesis of 1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1H-indazole-3-carbonitrile, with a focus on managing and minimizing byproduct formation. The primary synthetic route discussed is the intramolecular cyclization of 2-aminobenzonitrile via diazotization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent laboratory and industrial method is the diazotization of 2-aminobenzonitrile. This process involves treating the aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures. The resulting diazonium salt intermediate rapidly undergoes an intramolecular cyclization to form the stable 1H-indazole ring system.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The formation of byproducts is highly dependent on reaction conditions. The three most common impurities are:

  • 2-Hydroxybenzonitrile : This forms when the intermediate diazonium salt is hydrolyzed by water in the reaction mixture. This side reaction is accelerated by elevated temperatures.

  • Azo Coupling Byproducts : The electrophilic diazonium salt can react with electron-rich aromatic rings present in the mixture, such as unreacted 2-aminobenzonitrile or the this compound product itself. These reactions form highly colored azo dyes, which can appear as red, orange, or brown tarry substances.

  • Unreacted 2-Aminobenzonitrile : Incomplete reaction due to insufficient nitrous acid, poor mixing, or non-optimal temperature can leave starting material in the crude product.

Q3: Why is maintaining a low temperature (0-5 °C) so critical?

A3: The intermediate aryl diazonium salt is thermally unstable. At temperatures above 5-10 °C, it decomposes rapidly. This decomposition leads to two major problems: a significant reduction in the yield of the desired indazole product and an increase in the formation of the 2-hydroxybenzonitrile byproduct. In some cases, uncontrolled decomposition can be hazardous. Strict temperature control is the most crucial factor for a successful and clean reaction.

Q4: My reaction mixture turned dark red/brown and looks tarry. What happened?

A4: The formation of a dark, tarry substance is a strong indicator that the reaction temperature was too high, leading to the formation of azo coupling byproducts. Localized "hot spots" in the reactor, caused by adding the nitrite solution too quickly without vigorous stirring, can also cause this issue even if the cooling bath temperature is correct.

Q5: How can I purify the crude this compound from these byproducts?

A5: Purification can typically be achieved by:

  • Recrystallization : Solvents such as ethanol, methanol, or ethyl acetate can be effective for recrystallizing the final product to remove impurities.

  • Column Chromatography : For high-purity requirements, silica gel column chromatography is a reliable method. A solvent system like ethyl acetate/petroleum ether can be used to separate the product from less polar starting material and more polar byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Diazonium Salt : Reaction temperature exceeded 5 °C. 2. Incomplete Diazotization : Insufficient NaNO₂ or acid; poor mixing.1. Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Monitor the internal reaction temperature continuously. Add the pre-cooled NaNO₂ solution dropwise with vigorous stirring. 2. Use a slight excess (1.05-1.1 equivalents) of NaNO₂. Test for the presence of excess nitrous acid at the end of the addition using starch-iodide paper (should turn blue/black).
Formation of Dark, Tarry Impurities Azo Coupling Side Reactions : Temperature was too high, or localized hotspots occurred.Strictly maintain the internal temperature between 0-5 °C. Ensure vigorous stirring throughout the NaNO₂ addition to dissipate heat effectively.
Product is Contaminated with 2-Hydroxybenzonitrile Hydrolysis of Diazonium Salt : Reaction temperature was too high, or the reaction was left for an extended period after diazotization was complete.Maintain strict temperature control (0-5 °C). Use the diazonium salt solution for the subsequent workup or cyclization step as soon as the reaction is complete.
Brown Fumes (NO₂) Observed Decomposition of Nitrous Acid : The temperature is too high, causing the in situ generated nitrous acid to decompose.Immediately improve cooling of the reaction vessel. Slow down the rate of NaNO₂ addition. Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to prevent NO₂ from escaping.
Starting Material (2-Aminobenzonitrile) Remains Incomplete Diazotization : Insufficient amount of NaNO₂ or acid.Use a slight excess of NaNO₂. Ensure the 2-aminobenzonitrile is fully dissolved in the acidic solution before cooling and starting the diazotization.

Data on Byproduct Formation

While exact quantitative data is highly dependent on specific lab conditions, the following table summarizes the expected trends based on reaction parameters. The data is compiled from general principles of diazotization chemistry.

Reaction Temperature Relative Yield of this compound Expected Level of 2-Hydroxybenzonitrile Expected Level of Azo Byproducts Notes
0-5 °C HighLowLowOptimal Range : Maximizes diazonium salt stability and product yield.
5-15 °C Moderate to LowModerateModerateSignificant decomposition of diazonium salt begins, increasing byproduct formation.
> 15 °C Very LowHighHighRapid decomposition occurs, leading to poor yields and a complex, difficult-to-purify mixture. Not recommended.

Experimental Protocol

Representative Protocol for Diazotization of 2-Aminobenzonitrile

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific equipment and safety assessments.

Materials:

  • 2-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Salt Solution : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq.) in a mixture of concentrated HCl (e.g., 3 eq.) and deionized water. Stir until a clear solution of the hydrochloride salt is formed.

  • Cooling : Prepare an ice-salt bath and cool the flask containing the amine salt solution to an internal temperature of 0-5 °C. Vigorous stirring is essential.

  • Preparation of Nitrite Solution : In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.1 eq.) in cold deionized water. Cool this solution in an ice bath.

  • Diazotization : Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine salt solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. To check for completion, test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.

  • Work-up : The resulting cold solution containing the 2-cyanobenzenediazonium salt is typically neutralized or its pH is adjusted carefully to facilitate the intramolecular cyclization to this compound. The product can then be isolated by filtration or extraction, followed by purification.

Visual Diagrams

G cluster_0 Reaction Monitoring cluster_1 cluster_2 cluster_3 Observation Observation Cause Cause Observation->Cause is Action Action Cause->Action requires Low_Yield Low Yield or No Product Decomposition Diazonium Salt Decomposition (T > 5°C) Low_Yield->Decomposition Tarry_Mixture Dark, Tarry Mixture Azo_Coupling Azo Coupling (High T or Hotspots) Tarry_Mixture->Azo_Coupling Brown_Fumes Brown Fumes (NO₂) HNO2_Decomp Nitrous Acid Decomposition (High T) Brown_Fumes->HNO2_Decomp Improve_Cooling Improve Cooling Add NaNO₂ Slower Monitor Internal Temp Decomposition->Improve_Cooling Stir_Vigorously Ensure Vigorous Stirring Maintain T < 5°C Azo_Coupling->Stir_Vigorously Cool_Better Improve Cooling Slow NaNO₂ Addition Sub-surface Addition HNO2_Decomp->Cool_Better ReactionPathway Start 2-Aminobenzonitrile Diazonium 2-Cyanobenzene- diazonium Salt (Intermediate) Start->Diazonium NaNO₂, H⁺ 0-5 °C Product This compound Diazonium->Product Intramolecular Cyclization (Desired Pathway) Byproduct1 2-Hydroxybenzonitrile Diazonium->Byproduct1 + H₂O (T > 5°C) Byproduct2 Azo Dyes / Tars Diazonium->Byproduct2 + Ar-H (T > 5°C)

Technical Support Center: Improving the Solubility of 1H-Indazole-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in biological assays. The focus is on improving the solubility of 1H-indazole-3-carbonitrile derivatives and other poorly soluble small molecules.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The 1H-indazole core is a planar, aromatic ring system which is hydrophobic (lipophilic) in nature.[1] This characteristic leads to low solubility in polar solvents like water and aqueous assay buffers. Many new chemical entities (NCEs) are practically insoluble in water, which presents a major challenge for formulation scientists and can affect bioassay results by causing underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3]

Q2: What is the best initial solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[3][4] DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[4][5] It is crucial to use anhydrous, high-purity DMSO, as water absorption can reduce the solubility of hydrophobic compounds.[6] Stock solutions are often prepared at concentrations of 10-30 mM.[3]

Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my initial assays?

A3:

  • Kinetic Solubility is determined by adding a compound from a concentrated organic solvent stock (like DMSO) into an aqueous buffer.[7][8] It measures the concentration of the compound that remains in solution under specific, non-equilibrium conditions (e.g., after a 2-hour incubation).[7][9] This method is fast, requires a small amount of compound, and is well-suited for high-throughput screening (HTS) in early drug discovery.[7][10]

  • Thermodynamic Solubility is the saturation concentration of a compound in a solvent after it has reached equilibrium. This is typically measured by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours or more).[7]

For initial biological assays, kinetic solubility is often more relevant as it mimics the process of diluting a DMSO stock into your experimental media.[8][11]

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other artifacts. A final concentration of ≤ 0.5% is a widely accepted upper limit, with concentrations below 0.1% being ideal.[6][12] It is critical to include a "vehicle control" in your experiments that contains the same final concentration of DMSO as your test samples.[1]

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of a compound precipitating out of solution during experimental setup.

Problem 1: Immediate Precipitation Upon Dilution into Aqueous Media
  • Observation: The solution becomes cloudy, hazy, or forms visible particles immediately after adding the DMSO stock to the buffer or cell culture medium.

  • Primary Cause: "Solvent shock" or "crashing out." This occurs when a compound dissolved in a high concentration of organic solvent is rapidly diluted into an aqueous system where its solubility is much lower.[12] The final concentration may also exceed the compound's kinetic solubility limit.[13]

Potential Cause Recommended Solution
Rapid Dilution / High Local Concentration Perform a serial dilution of the stock solution in pre-warmed (37°C) media instead of a single large dilution.[14] Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid dispersion.[6]
Low Temperature of Media Always use pre-warmed (37°C) cell culture media or buffers, as solubility often decreases at lower temperatures.[6][14]
Final Concentration Exceeds Solubility Decrease the final working concentration of the compound.[14] First, determine the maximum soluble concentration by performing a kinetic solubility assay under your specific experimental conditions.[14]
Problem 2: Precipitation Over Time During Incubation
  • Observation: The solution is initially clear but becomes cloudy or forms a crystalline precipitate after several hours or days in the incubator.

  • Primary Cause: The compound's stability or solubility is affected by environmental changes in the incubator over time.

Potential Cause Recommended Solution
pH Shift in Media Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[14] Ensure the media is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES).[6]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[12] Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. Consider reducing the serum (e.g., FBS) percentage.[12]
Compound Instability The compound may be degrading over time into less soluble byproducts.[14] Assess the compound's stability under your culture conditions. Consider preparing fresh working solutions more frequently.[14]
Temperature Fluctuation Moving from room temperature preparation to a 37°C incubator can affect solubility. Ensure the incubator provides a stable temperature.[6]
Problem 3: Precipitate or Cloudiness in DMSO Stock Solution
  • Observation: The high-concentration stock solution in DMSO is not clear or forms a precipitate after storage.

  • Primary Cause: Issues with the initial dissolution or storage of the stock solution.

Potential Cause Recommended Solution
Incomplete Dissolution The compound may not have fully dissolved initially. Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution.[1][12]
Water Absorption by DMSO DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[6] Use anhydrous, high-purity DMSO and store it in tightly sealed containers.[6]
Precipitation After Freeze-Thaw The compound may have poor solubility at lower temperatures and does not fully redissolve upon thawing.[6] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6][12] Before use, warm the aliquot to room temperature and vortex thoroughly.[6]
Solubility Enhancement Strategies & Data

If optimizing the dilution protocol is insufficient, several formulation strategies can be employed to increase the aqueous solubility of this compound derivatives.[2]

Summary of Common Enhancement Techniques
TechniquePrinciple of ActionAdvantagesConsiderations
pH Adjustment For ionizable compounds, adjusting the pH of the buffer away from the compound's isoelectric point increases the proportion of the more soluble ionized form.[15]Simple and effective for ionizable compounds.The required pH may not be compatible with the biological assay or cell health. Requires knowledge of the compound's pKa.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) reduces the overall polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[16][17]Simple to implement; can significantly increase solubility.[16]The co-solvent may have its own biological or cytotoxic effects. The final concentration must be carefully controlled and tested.[13]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble "guest" molecule, forming an inclusion complex with improved aqueous solubility.[2][18][19]Generally low toxicity; highly effective at increasing solubility and bioavailability.[19][20]Can increase the bulk of the formulation.[21] The complex formation may alter the free concentration of the drug available for binding.[13]
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[2][22]Increases dissolution velocity; suitable for various administration routes.Requires specialized equipment like high-pressure homogenizers.[2]
Common Co-solvents for In Vitro Assays
Co-solventPropertiesTypical Max Concentration (Cell-based)
DMSO (Dimethyl Sulfoxide)Aprotic; dissolves a very wide range of compounds.[4][5]< 0.5%
Ethanol Protic; good for compounds with some polarity.< 1%
PEG 400 (Polyethylene Glycol 400)Non-ionic polymer; often used in preclinical formulations.[22]< 1%
Glycerol Viscous polyol; low toxicity.[16]< 2%
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol provides a rapid assessment of a compound's kinetic solubility, which is useful for screening and initial troubleshooting. Nephelometry measures the amount of light scattered by undissolved particles (precipitate).[7][9]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Clear 96-well or 384-well microtiter plates.

  • Nephelometer (plate reader with light-scattering capabilities).

Methodology:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Prepare a serial dilution of the stock in DMSO in adjacent wells if testing a concentration range.

  • Add Buffer: Add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentration and a final DMSO concentration of 2%.[9]

  • Mix and Incubate: Mix the contents thoroughly by shaking the plate for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1-2 hours.[7][9]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.[7][9]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background (buffer + DMSO) is considered the kinetic solubility limit.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol determines if a cyclodextrin can improve the solubility of your compound.[1]

Materials:

  • 10 mM stock solution of the test compound in 100% DMSO.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 20% (w/v) stock solution of HP-β-CD in the aqueous buffer.

  • Sterile microcentrifuge tubes.

  • High-speed centrifuge.

  • UV-Vis Spectrophotometer or HPLC system for quantification.

Methodology:

  • Prepare Cyclodextrin Solutions: In a series of microcentrifuge tubes, prepare different concentrations of HP-β-CD in your buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM) by diluting the 20% stock.[1]

  • Add Compound: To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and minimal across all tubes (e.g., 1%).

  • Equilibrate: Incubate the solutions for 1-2 hours at room temperature with gentle agitation (e.g., on a plate shaker).[1]

  • Separate Insoluble Compound: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any insoluble compound.[1]

  • Quantify Soluble Compound: Carefully collect the supernatant from each tube. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis absorbance at the compound's λmax or HPLC).

  • Data Analysis: Plot the measured soluble compound concentration against the concentration of HP-β-CD. A positive slope indicates that HP-β-CD is effective at increasing the compound's solubility.

Visualizations
Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical workflow for diagnosing and solving compound precipitation issues in biological assays.

G cluster_0 start Start: Precipitate Observed q_when When did precipitation occur? start->q_when p_immediate Problem: Immediate Precipitation ('Crashing Out') q_when->p_immediate Immediately p_delayed Problem: Delayed Precipitation (In Incubator) q_when->p_delayed Over Time s_immediate1 Solution: 1. Pre-warm media to 37°C. 2. Add stock dropwise while vortexing. 3. Use serial dilutions. p_immediate->s_immediate1 q_still_precip Still Precipitates? s_immediate1->q_still_precip s_lower_conc Solution: Lower final concentration. Determine max solubility. q_still_precip->s_lower_conc Yes end_node Assay Optimized q_still_precip->end_node No q_still_precip2 Still Precipitates? s_lower_conc->q_still_precip2 s_lower_conc->q_still_precip2 s_delayed1 Solution: 1. Check for media pH shift (use HEPES). 2. Test in simpler buffer (PBS). 3. Prepare fresh solutions. p_delayed->s_delayed1 s_delayed1->q_still_precip2 p_advanced Problem: Solubility is too low for assay s_advanced Advanced Solution: Reformulate using excipients (e.g., Co-solvents, Cyclodextrins) p_advanced->s_advanced s_advanced->end_node q_still_precip2->p_advanced Yes q_still_precip2->end_node No

Caption: Troubleshooting workflow for addressing compound precipitation.

Example Signaling Pathway: MAPK/ERK Pathway Inhibition

1H-Indazole derivatives are often developed as kinase inhibitors.[23][24][25] This diagram shows a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer drug development, indicating where an indazole-based inhibitor might act.

G cluster_membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activates GF Growth Factor GF->Receptor RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor 1H-Indazole Derivative (Kinase Inhibitor) Inhibitor->MEK

Caption: Example of an indazole derivative inhibiting the MAPK/ERK pathway.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 1H-Indazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include the palladium-catalyzed cyanation of 3-iodo-1H-indazole and synthetic pathways commencing from 2-nitrophenylacetonitrile or related precursors. The palladium-catalyzed approach is often favored for its relatively mild conditions and good yields.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Handling of Toxic Reagents: Traditional cyanation methods often employ highly toxic cyanide sources like KCN or NaCN, which pose significant safety risks on a larger scale.[1][2]

  • Reaction Control and Exotherms: Palladium-catalyzed reactions can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety during scale-up.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions, leading to deactivation and incomplete conversion.

  • Impurity Profile: The formation of regioisomers (e.g., 2H-indazole-3-carbonitrile) and other byproducts can complicate purification at a larger scale.

  • Product Isolation and Purification: Achieving high purity of the final product can be challenging due to the presence of residual catalyst and byproducts.

Q3: Are there safer alternatives to highly toxic cyanide reagents?

A3: Yes, potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and safer alternative to simple alkali metal cyanides for palladium-catalyzed cyanation reactions.[1][2] It has been successfully used in the synthesis of this compound.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective catalyst- Ensure the palladium catalyst is of high quality and handled under an inert atmosphere if sensitive to air. - Consider using a pre-catalyst that is more stable.
Catalyst poisoning- Ensure all reagents and solvents are pure and dry. - Degas the reaction mixture thoroughly to remove oxygen.
Inefficient stirring- On a larger scale, mechanical stirring is crucial to ensure proper mixing of all components, especially in heterogeneous mixtures.
Suboptimal reaction temperature- Carefully monitor and control the internal reaction temperature. An optimal temperature is critical for catalyst activity and reaction rate.
Incomplete Reaction Insufficient reaction time- Monitor the reaction progress using techniques like TLC or HPLC. Extend the reaction time if the starting material is still present.
Low catalyst loading- While minimizing catalyst use is desirable for cost and environmental reasons, too low a concentration can lead to incomplete conversion. A slight increase in catalyst loading may be necessary.
Poor reagent solubility- Ensure the chosen solvent system provides adequate solubility for all reactants at the reaction temperature.
Formation of Impurities Presence of oxygen or moisture- Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Use dry solvents and reagents.
Side reactions due to high temperature- Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize the formation of byproducts.
Formation of 2H-indazole isomer- The choice of base and solvent can influence the regioselectivity. Screening different conditions may be necessary to favor the formation of the desired 1H-isomer.
Difficulty in Product Purification Residual palladium catalyst- Employ appropriate workup procedures to remove the palladium catalyst, such as filtration through celite or treatment with a scavenger resin.
Co-eluting impurities- Optimize the chromatographic purification method by screening different solvent systems or using a different stationary phase.
Product instability- Assess the stability of this compound under the purification conditions. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases).

Experimental Protocols

Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole with Potassium Ferrocyanide

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Reagents and Equipment:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium catalyst (e.g., [PdCl(C₃H₅)]₂)

  • Ligand (e.g., Xantphos)

  • Dimethylacetamide (DMAc)

  • Water (degassed)

  • Reaction flask with a condenser, thermocouple, and inert gas inlet

  • Magnetic or mechanical stirrer

Procedure:

  • To a reaction flask, add 3-iodo-1H-indazole, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add DMAc to the flask and stir the mixture.

  • In a separate vessel, dissolve potassium ferrocyanide trihydrate in degassed water.

  • Slowly add the aqueous solution of potassium ferrocyanide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 95 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod A (KCN/NaCN)Method B (K₄[Fe(CN)₆])
Cyanide Source KCN or NaCNK₄[Fe(CN)₆]·3H₂O
Toxicity HighLow
Catalyst Palladium complexPalladium complex
Ligand Various phosphine ligandsXantphos
Solvent DMF, DMAcDMAc / Water
Temperature Often high (e.g., 140-150 °C)Moderate (e.g., 95 °C)
Yield VariableHigh (e.g., 96%)[1]
Safety Considerations Strict handling protocols requiredSafer alternative

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents & Catalyst Loading setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete extraction Product Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product (this compound) purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Stirring) start->check_conditions check_reagents Assess Reagent Purity & Inert Atmosphere start->check_reagents optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst optimize_conditions Adjust Reaction Parameters check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents success Improved Yield optimize_catalyst->success failure Persistent Issue optimize_catalyst->failure optimize_conditions->success optimize_conditions->failure purify_reagents->success purify_reagents->failure

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Analytical methods for detecting impurities in 1H-indazole-3-carbonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 1H-indazole-3-carbonitrile samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound samples can originate from various stages of the synthesis and purification process. They are generally categorized as:

  • Organic Impurities: These can be starting materials, intermediates, by-products from side reactions, and degradation products. For instance, in syntheses involving cyclization to form the indazole ring, regioisomers may arise.[1]

  • Inorganic Impurities: These may include reagents, catalysts, and salts from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Common solvents can be identified by techniques like Gas Chromatography (GC).[2][3]

Q2: Which analytical techniques are most suitable for purity assessment of this compound?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.[4] The most commonly employed techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for the quantitative analysis of non-volatile organic impurities.[2][5]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile organic compounds, especially residual solvents.[2][6]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structure elucidation and identification of organic impurities, often without the need for reference standards.[5][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and can be used for a rapid molecular fingerprint.[4]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak requires a systematic approach:

  • Review the Synthetic Pathway: Understanding the synthesis of this compound can help predict potential impurities such as unreacted starting materials, intermediates, or by-products.[1]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, a critical piece of information for identification.[1][4]

  • Spiking Studies: If you have reference standards for suspected impurities, you can "spike" your sample with a small amount of the standard. An increase in the area of the unknown peak confirms its identity.[1]

  • Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, heat, light) can help to determine if the impurity is a degradation product.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Poor separation of peaks Inappropriate mobile phase composition or gradient.Optimize the mobile phase. Perform a solvent scouting run with different solvent systems (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate). A gradient elution, starting with a lower organic phase concentration and gradually increasing it, can improve the separation of compounds with different polarities.[4][5]
Incorrect column selection.Ensure the column chemistry (e.g., C18, C8) is suitable for the polarity of this compound and its impurities. Consider a different stationary phase if co-elution persists.[5]
Unexpected peaks in the chromatogram Contamination of the mobile phase, sample, or HPLC system.Run a blank injection (mobile phase only) to check for system peaks. Use fresh, HPLC-grade solvents and ensure all glassware is clean.[1]
Presence of starting materials, intermediates, or by-products.Analyze the sample by LC-MS to determine the molecular weight of the impurity. Based on the molecular weight, propose possible structures and confirm by spiking with standards if available.[1]
Broad or tailing peaks Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
High sample concentration.Dilute the sample and re-inject.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
NMR Analysis
Problem Possible Cause Solution
Broad signals in the ¹H NMR spectrum Presence of paramagnetic impurities.These can originate from catalysts or reaction vessels. Consider passing the sample through a short plug of silica gel.[1]
High sample viscosity.Dilute the sample to reduce viscosity.[1]
Chemical exchange of labile protons (e.g., N-H).Variable temperature NMR experiments can help to resolve tautomeric exchange or proton exchange.[1]
Poor magnetic field homogeneity.Re-shim the spectrometer to optimize the magnetic field.[1]
Unexpected peaks in the spectrum Presence of residual solvents.Compare the chemical shifts of the unknown peaks with a table of common NMR solvents. Dry the sample under high vacuum to remove volatile solvents.[1][8]
Presence of a regioisomer or other organic impurity.Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help in structure elucidation.[1]
Incorrect integration Overlapping signals.Deconvolute overlapping signals using appropriate software.
Incorrectly set integration regions.Ensure the baseline of the spectrum is flat and the integration regions are set correctly.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific impurity profile.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B. A typical gradient could be: 0-5 min 95% A, 5-25 min ramp to 5% A, 25-30 min hold at 5% A, 30-31 min return to 95% A, 31-35 min re-equilibration.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in a suitable solvent like methanol or acetonitrile.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents.

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve the sample in a high-purity solvent that does not interfere with the analysis (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (if necessary): If the structure of an impurity cannot be determined from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity within the molecule.

Data Presentation

Table 1: Representative HPLC Purity Data for this compound

Peak No.Retention Time (min)Area (%)Possible Identity
15.20.08Unknown Impurity 1
28.999.75This compound
312.10.12Starting Material (e.g., 3-iodo-1H-indazole)
415.40.05By-product

Table 2: Common Residual Solvents and their Typical GC Retention Times

SolventBoiling Point (°C)Expected Retention Time (min) (example)
Dichloromethane39.6~4.5
Ethyl Acetate77.1~6.2
Toluene110.6~8.1
N,N-Dimethylformamide (DMF)153~10.5

Note: Retention times are approximate and will vary depending on the specific GC conditions and column used.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation sample This compound Sample hplc HPLC Analysis (Purity) sample->hplc gcms GC-MS Analysis (Residual Solvents) sample->gcms nmr NMR Spectroscopy (Structure ID) sample->nmr lcms LC-MS Analysis (Impurity ID) hplc->lcms If unknown peaks data Purity Assessment & Impurity Profiling hplc->data gcms->data nmr->data lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Unexpected Peak in HPLC Chromatogram lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight lcms->mw review_synthesis Review Synthetic Pathway for Potential Impurities mw->review_synthesis Known MW propose_structure Propose Putative Structure(s) mw->propose_structure Unknown MW review_synthesis->propose_structure spike Spike with Reference Standard (if available) propose_structure->spike confirm Identity Confirmed spike->confirm Peak Area Increases isolate Isolate Impurity for NMR Characterization spike->isolate No Standard Available

Caption: Logical workflow for troubleshooting unknown peaks in HPLC.

References

Strategies to improve the regioselectivity of reactions involving the indazole ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving the indazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges in achieving desired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a significant challenge?

A1: The indazole ring possesses two nitrogen atoms, N1 and N2, which are the primary sites for substitution reactions like alkylation and acylation. The challenge arises from the existence of two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Direct substitution on the indazole nitrogen often yields a mixture of N1 and N2 products, making it difficult to isolate the desired regioisomer.[1][3] Achieving high regioselectivity is crucial for synthesizing specific biologically active molecules and often requires careful control of reaction conditions.[1]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several factors critically influence the N1/N2 product ratio. These include:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position can favor N1 alkylation due to steric hindrance around the N2 position.[3] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can strongly direct substitution to the N2 position.[3][4]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][4] In contrast, acidic conditions can promote N2-alkylation.[5][6]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][7] Under mildly acidic conditions, protection at N2 is kinetically favored, whereas thermodynamic conditions lead to the N1 regioisomer.[5]

Q3: Are there specific reaction conditions that are well-established for selective N1 or N2 alkylation?

A3: Yes, several protocols have been developed to achieve high regioselectivity:

  • For N1-Selectivity: The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a robust method for achieving high N1-selectivity, often exceeding 99% for indazoles with various C3 substituents.[4][7] This is generally considered to be under thermodynamic control.[4]

  • For N2-Selectivity: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DIAD or DEAD), shows a strong preference for the formation of the N2-regioisomer.[4][8] Additionally, the presence of an electron-withdrawing group at the C7 position can direct alkylation to the N2 position with high selectivity (≥ 96%).[3][4]

Troubleshooting Guides

Issue: Low N1/N2 Regioselectivity in Alkylation Reaction

This is a common problem when attempting to functionalize the indazole ring. The following guide provides a systematic approach to troubleshooting and optimizing your reaction for the desired isomer.

Decision Workflow for Controlling N1/N2 Regioselectivity

G start Start: Low N1/N2 Selectivity desired_product Desired Product? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product N1 n2_product N2-Substituted Indazole desired_product->n2_product N2 thermodynamic_control Employ Thermodynamic Control (NaH in THF) n1_product->thermodynamic_control kinetic_control Employ Kinetic Control or Specific Reagents n2_product->kinetic_control c3_substituent Is there a bulky C3-substituent? thermodynamic_control->c3_substituent n1_favored N1-alkylation is favored c3_substituent->n1_favored Yes consider_c3 Consider introducing a bulky C3-group c3_substituent->consider_c3 No consider_c3->n1_favored mitsunobu Use Mitsunobu conditions (PPh3, DIAD/DEAD, Alcohol) kinetic_control->mitsunobu c7_ewg Is there a C7 -EWG (e.g., -NO2)? kinetic_control->c7_ewg n2_favored N2-alkylation is favored c7_ewg->n2_favored Yes consider_c7 Consider introducing a C7-EWG c7_ewg->consider_c7 No consider_c7->n2_favored

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Factors Influencing N1 vs. N2 Alkylation Outcome

G outcome N1/N2 Regioselectivity substituents Indazole Substituents outcome->substituents conditions Reaction Conditions outcome->conditions control Thermodynamic vs. Kinetic Control outcome->control c3_sterics Bulky C3-group (Favors N1) substituents->c3_sterics c7_ewg C7-EWG (Favors N2) substituents->c7_ewg base_solvent Base / Solvent (e.g., NaH/THF for N1) conditions->base_solvent reagents Specific Reagents (e.g., Mitsunobu for N2) conditions->reagents thermo Thermodynamic (More stable N1 product) control->thermo kinetic Kinetic (Faster forming N2 product) control->kinetic

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

Data Presentation

Table 1: Influence of Substituents on N-Alkylation Regioselectivity

Indazole SubstituentReaction ConditionsN1:N2 RatioSelectivity (%)Reference
3-carboxymethylNaH, THF>99:1>99 (N1)[4]
3-tert-butylNaH, THF>99:1>99 (N1)[4]
3-COMeNaH, THF>99:1>99 (N1)[4]
3-carboxamideNaH, THF>99:1>99 (N1)[4]
7-NO₂NaH, THF4:9696 (N2)[4]
7-CO₂MeNaH, THF4:9696 (N2)[4]
3-CO₂MeMitsunobu1:2.571 (N2)[4][8]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent has proven to be a robust system for favoring the formation of the thermodynamically more stable N1-alkylated indazole.[7]

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][7]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: Selective N2-Alkylation using Mitsunobu Reaction (Kinetic Control)

This protocol is designed to favor the formation of the N2-alkylated indazole. The Mitsunobu reaction is known to often provide the kinetically favored product.[1]

Materials:

  • 1H-indazole (1.0 eq)

  • Alcohol (1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Dissolve the 1H-indazole (1.0 eq), the alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[7]

  • Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 eq) dropwise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[7]

General Experimental Workflow for N-Alkylation of Indazoles

G start Start: Indazole Alkylation reagent_prep Reagent Preparation (Indazole, Base, Solvent, Alkylating Agent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagent_prep->reaction_setup deprotonation Deprotonation (e.g., NaH in THF at 0°C to RT) reaction_setup->deprotonation alkylation Alkylation (Add R-X, stir at RT or heat) deprotonation->alkylation monitoring Reaction Monitoring (TLC / LC-MS) alkylation->monitoring workup Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated N1 or N2 Alkylated Indazole purification->product

Caption: General experimental workflow for the N-alkylation of indazoles.

References

Validation & Comparative

Efficacy of 1H-Indazole Derivatives in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative overview of the efficacy of various 1H-indazole derivatives, with a focus on substitutions at the 3-position, supported by experimental data from peer-reviewed studies. While 1H-indazole-3-carbonitrile is a key intermediate in the synthesis of many of these potent molecules, this guide will focus on the biologically active derivatives, primarily 1H-indazole-3-carboxamides and -amines, due to the wealth of available data.

The 1H-indazole core is a versatile platform for developing inhibitors that target a range of kinases, including those in the PI3K/AKT/mTOR and MAPK signaling pathways, which are critical in cell proliferation and survival.[1] Modifications to the 1H-indazole scaffold have led to the development of highly potent and selective inhibitors for various kinases such as p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[2]

Comparative Efficacy of 1H-Indazole Derivatives

The following tables summarize the in vitro efficacy of representative 1H-indazole derivatives against various cancer cell lines and specific kinase targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.

Table 1: In Vitro Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives

Compound IDTarget Cell LineIC50 (µM)
5a K5629.32 ± 0.59
A5494.66 ± 0.45
PC-315.48 ± 1.33
Hep-G212.67 ± 1.31
6a K5625.19 ± 0.29
A5498.21 ± 0.56
PC-36.12 ± 0.10
Hep-G25.62 ± 1.76
6o K5625.15 ± 0.55

Table 2: Kinase Inhibitory Activity of 1H-Indazole-3-carboxamide and Other Derivatives

Compound IDTarget KinaseIC50 (nM)
30l PAK19.8
49 GSK-3β1.7 (µM)
50 GSK-3β0.35 (µM)
14a FGFR115
14d FGFR15.5
99 FGFR12.9
127 (Entrectinib) ALK12

Key Signaling Pathways

The efficacy of these 1H-indazole derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer progression. Below are diagrams of the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently targeted by these compounds.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole 1H-Indazole Derivatives Indazole->PI3K Inhibition Indazole->AKT Inhibition MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Indazole 1H-Indazole Derivatives Indazole->RAF Inhibition Indazole->MEK Inhibition experimental_workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action a Library Design of 1H-Indazole Derivatives b Chemical Synthesis of This compound (Intermediate) a->b c Synthesis of Final 1H-Indazole Derivatives b->c d Kinase Inhibition Assays (IC50) c->d e Cell Proliferation Assays (IC50) c->e f Selectivity Profiling d->f e->f g Signaling Pathway Analysis f->g h Apoptosis & Cell Cycle Assays g->h

References

Navigating the Bioactive Landscape of Indazole Isomers: A Comparative Guide to 1H-Indazole-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The specific arrangement of substituents on this bicyclic heteroaromatic ring system profoundly dictates the pharmacological profile of the resulting molecule. This guide offers an in-depth comparison of the biological activities of 1H-indazole-3-carbonitrile and other indazole isomers, with a particular focus on their anticancer and kinase inhibitory properties, supported by experimental data.

Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition

While direct, head-to-head comparative studies of all indazole carbonitrile isomers are limited, the existing literature on various indazole derivatives provides valuable insights into their structure-activity relationships (SAR). The 1H-indazole core is a well-established pharmacophore in the design of kinase inhibitors, and its derivatives have demonstrated significant potential as anticancer agents.[1][2] The substitution at the C3 position, in particular, has been a focal point for medicinal chemists.

Derivatives of 1H-indazole-3-amine and 1H-indazole-3-carboxamide, which are structurally related to this compound, have shown potent inhibitory activity against various cancer cell lines.[3] For instance, certain 1H-indazole-3-amine derivatives have exhibited significant cytotoxicity against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and liver cancer (Hep-G2) cell lines.[3] Similarly, 1H-indazole-6-carbonitrile has been recognized as a versatile building block in the development of novel therapeutic agents, particularly in oncology.[4][5]

The biological activity is not limited to the 1H-tautomer. 2H-indazole derivatives have also been investigated for a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[6] This underscores the importance of the nitrogen position within the pyrazole ring in defining the therapeutic potential of indazole-based compounds.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected indazole derivatives from various studies. It is important to note that these are not direct comparisons of the parent carbonitrile isomers but rather of derivatives, which highlights the therapeutic potential of the indazole scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6o (1H-indazole-3-amine derivative) K562 (Leukemia)5.15[3]
A549 (Lung)>40[3]
PC-3 (Prostate)18.3[6]
Compound 2f (1H-indazole derivative) A549 (Lung)0.89[6]
4T1 (Breast)0.23[6][7]
HepG2 (Liver)1.15[6]
MCF-7 (Breast)0.43[6]
HCT116 (Colon)0.56[6]
Indazole analogue of curcumin (3b) WiDr (Colon)27.20[8][9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

A widely used method to assess the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11][12][13]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indazole isomers) for a specific duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a blank control (media only) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Kinase Inhibition Assay

Principle: The inhibitory effect of indazole derivatives on specific kinases (e.g., AKT) can be determined using various in vitro kinase assay kits. These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate peptide.[14][15][16][17][18]

General Procedure (using ADP-Glo™ Kinase Assay as an example):

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the indazole compounds are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific time.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Serial Dilutions of Indazole Isomers treatment Incubate Cells with Compounds (48-72h) compound_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance ic50 Calculate IC50 Values absorbance->ic50

Workflow for MTT Cytotoxicity Assay

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Indazole Indazole-based Kinase Inhibitor Indazole->AKT Inhibition

Inhibition of the PI3K/AKT/mTOR Pathway

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazole-3-carbonitrile analogs, with a primary focus on their potent inhibitory effects on various protein kinases. The insights and data presented herein are intended to aid in the rational design of novel and selective kinase inhibitors for therapeutic applications.

Introduction

This compound serves as a key intermediate and a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its derivatives, particularly 1H-indazole-3-carboxamides and amines, have demonstrated significant potential as inhibitors of several kinase families, including Apoptosis Signal-regulating Kinase 1 (ASK1), p21-activated kinase 1 (PAK1), and Pim kinases. These kinases are crucial regulators of cellular processes such as proliferation, differentiation, apoptosis, and migration, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] This guide summarizes the key SAR findings for this compound analogs against these important therapeutic targets.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various this compound analogs against different kinase targets. The data highlights the impact of substitutions on the indazole core and the 3-position substituent on potency and selectivity.

Table 1: SAR of 1H-Indazole Analogs as ASK1 Kinase Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling cascade, and its inhibition is a potential therapeutic strategy for inflammatory diseases.[2]

CompoundModificationASK1 Kinase IC50 (nM)AP1-HEK293 Cell IC50 (nM)
Lead CompoundInitial hit from screening150850
Analog ASubstitution at R1 with cyclopropyl85420
Analog B (15)Optimized R1 and R2 substituents1265
Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[2]
Table 2: SAR of 3-(Pyrazin-2-yl)-1H-indazole Analogs as Pan-Pim Kinase Inhibitors

Pim kinases are a family of serine/threonine kinases implicated in tumorigenesis.[2]

CompoundModificationPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
Hit 2Initial hit from screening1300>100003400
13oOptimized substituents on the pyrazinyl and indazole moieties1.22.51.8
Data from the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit.[2][4]
Table 3: SAR of 1H-Indazole-3-carboxamide Analogs as PAK1 Kinase Inhibitors

p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a promising target for anticancer drugs.[3]

CompoundKey Structural FeaturesPAK1 IC50 (nM)
30l1H-indazole-3-carboxamide with an appropriate hydrophobic ring and a hydrophilic group.9.8
Data from the design and synthesis of potent and selective PAK1 inhibitors.[3]

Key Structure-Activity Relationship Insights

  • Substitutions on the Indazole Ring: The nature and position of substituents on the indazole ring significantly influence kinase inhibitory activity. For instance, in ASK1 inhibitors, optimizing the R1 and R2 substituents led to a more than 10-fold increase in potency.[2]

  • Modifications at the 3-Position: The 3-position of the 1H-indazole core is a critical point for modification.

    • Conversion of the 3-carbonitrile to a 3-carboxamide or 3-amine is a common strategy to introduce diverse substituents that can interact with the kinase active site.[3][5]

    • For Pim kinase inhibitors, a 3-(pyrazin-2-yl) substituent was identified as a promising starting point, with further optimization leading to potent pan-Pim inhibitors.[2][4]

    • In the case of PAK1 inhibitors, the SAR analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were crucial for both inhibitory activity and selectivity.[3]

  • Kinase Selectivity: While some 1H-indazole analogs exhibit broad-spectrum kinase inhibition, careful structural modifications can lead to highly selective inhibitors. For example, compound 30l showed high selectivity for PAK1 against a panel of 29 other kinases.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to evaluate the biological activity of this compound analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, to the kinase activity.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value for each compound.[6]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[5][6]

Visualizations

ASK1 Signaling Pathway and Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is activated by various stress signals, such as reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α). Once activated, ASK1 phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAP kinases, respectively. This signaling cascade ultimately leads to cellular responses like apoptosis and inflammation. 1H-indazole-based inhibitors can block this pathway by directly inhibiting the kinase activity of ASK1.[1][7][8]

ASK1_Signaling_Pathway Stress Stress Signals (ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Apoptosis, Inflammation JNK->Cellular_Response p38->Cellular_Response Inhibitor This compound Analog Inhibitor->ASK1

Caption: Inhibition of the ASK1 signaling pathway by this compound analogs.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of potential kinase inhibitors typically follows a structured workflow, starting from initial high-throughput screening to more detailed cellular and in vivo studies.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies Cellular_Assays Cellular Assays (e.g., Proliferation, Migration) SAR_Studies->Cellular_Assays Cellular_Assays->SAR_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: General experimental workflow for the evaluation of kinase inhibitors.

References

Validation of 1H-indazole-3-carbonitrile as a target for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes and receptors implicated in various diseases, particularly cancer. This guide provides a comparative analysis of 1H-indazole-based compounds as inhibitors for three prominent drug discovery targets: p21-activated kinase 1 (PAK1), glycogen synthase kinase 3β (GSK-3β), and poly(ADP-ribose) polymerase-1 (PARP-1). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Comparative Inhibitory Activity of 1H-Indazole Derivatives

The versatility of the 1H-indazole scaffold allows for chemical modifications that lead to potent and selective inhibitors for a variety of targets. The following tables summarize the inhibitory activities of representative 1H-indazole derivatives against PAK1, GSK-3β, and PARP-1, alongside established inhibitors for comparison.

Table 1: Inhibitory Activity against p21-activated kinase 1 (PAK1)

Compound IDChemical ScaffoldTargetIC50 (nM)Reference
30l 1H-Indazole-3-carboxamidePAK19.8[1][2]
Analog 4 1H-Indazole-3-carboxamidePAK19.8[3]
FRAX597 PyrrolopyrimidinePAK18.0-

Table 2: Inhibitory Activity against Glycogen Synthase Kinase 3β (GSK-3β)

Compound IDChemical ScaffoldTargetpIC50IC50 (µM)Reference
Hit Compound 1H-Indazole-3-carboxamideGSK-3β4.9 - 5.5~3.16 - 12.6[4]
CHIR-99021 AminopyrimidineGSK-3β-0.0067-

Table 3: Inhibitory Activity against Poly(ADP-ribose) Polymerase-1 (PARP-1)

Compound IDChemical ScaffoldTargetIC50 (µM)Reference
Compound 5 N-1-substituted 1H-indazole-3-carboxamidePARP-16.8[5]
Olaparib PhthalazinonePARP-10.005-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the validation of a drug target. The following diagrams, created using the DOT language, illustrate the signaling pathway of PAK1 in cancer cell migration and a general workflow for a kinase inhibition assay.

PAK1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK Snail Snail MEK_ERK->Snail Cofilin Cofilin LIMK->Cofilin inactivates Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics promotes Cell_Migration Cell Migration & Invasion Actin_Dynamics->Cell_Migration EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT EMT->Cell_Migration Indazole_Inhibitor 1H-Indazole-3-carboxamide (e.g., 30l) Indazole_Inhibitor->PAK1 inhibits

Caption: PAK1 signaling pathway in cancer cell migration and invasion.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare serial dilutions of 1H-indazole compounds Start->Compound_Prep Reaction_Setup Add kinase, substrate, ATP, and compound to 384-well plate Compound_Prep->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Detection_Reagent Add ADP-Glo™ Reagent Incubation->Detection_Reagent Luminescence_Incubation Incubate to convert ADP to ATP Detection_Reagent->Luminescence_Incubation Kinase_Detection Add Kinase Detection Reagent to generate luminescence Luminescence_Incubation->Kinase_Detection Read_Plate Measure luminescence Kinase_Detection->Read_Plate Data_Analysis Calculate IC50 values Read_Plate->Data_Analysis

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for a kinase inhibition assay and a cell viability assay, which are commonly used to validate enzyme inhibitors and assess their cellular effects.

PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[3]

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (1H-indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • Add the diluted compounds, PAK1 enzyme, and substrate peptide to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for PAK1 inhibitors)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (1H-indazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.[6]

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Conclusion

The 1H-indazole scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for various drug discovery targets. The data presented in this guide demonstrate that 1H-indazole-3-carboxamide derivatives, in particular, exhibit significant inhibitory activity against PAK1, GSK-3β, and PARP-1. The adaptability of this scaffold allows for fine-tuning of its pharmacological properties, making it an attractive core structure for future drug development efforts. Further optimization and preclinical evaluation of these compounds are warranted to explore their full therapeutic potential.

References

A Comparative Analysis of Synthesis Routes for 1H-Indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 1H-indazole-3-carbonitrile is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes, broadly categorized into classical and modern methods. This guide provides a comparative analysis of two prominent synthetic pathways: a classical two-step approach starting from 2-nitrophenylacetonitrile and a modern palladium-catalyzed cyanation of 3-iodo-1H-indazole.

At a Glance: Comparison of Synthesis Routes

ParameterClassical Route: From 2-Nitrophenylacetonitrile Modern Route: Palladium-Catalyzed Cyanation
Starting Material 2-Nitrophenylacetonitrile3-Iodo-1H-indazole
Number of Steps 21
Key Transformations Nitro group reduction, Diazotization, CyclizationPalladium-catalyzed cyanation
Overall Yield ~68.6% (calculated)96%[1]
Purity of Final Product Not explicitly reported97.1%[1]
Key Reagents Raney Nickel, Hydrazine Hydrate, Sodium Nitrite, HClPalladium catalyst (e.g., [PdCl(C3H5)]2), Ligand (e.g., Xantphos), Potassium Ferrocyanide[1]
Safety Considerations Use of potentially pyrophoric Raney Nickel and toxic hydrazine hydrate. Diazotization requires careful temperature control.Use of a palladium catalyst. Potassium ferrocyanide is a less toxic cyanide source compared to KCN or NaCN.[1]
Scalability Multi-step nature can present challenges for large-scale synthesis.Demonstrated to be robust and applicable to multi-kilogram scale preparations.

Synthesis Route Overviews

A visual comparison of the two synthetic workflows is presented below.

G cluster_0 Classical Route cluster_1 Modern Route A 2-Nitrophenylacetonitrile B 2-Aminophenylacetonitrile A->B Reduction (Raney Ni, N2H4·H2O) C This compound B->C Diazotization & Cyclization (NaNO2, HCl) D 3-Iodo-1H-indazole E This compound D->E Pd-Catalyzed Cyanation ([PdCl(C3H5)]2, Xantphos, K4[Fe(CN)6])

Comparative workflows for the synthesis of this compound.

Experimental Protocols

Modern Route: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole

This procedure is adapted from a robust method published in Organic Syntheses.[1]

Step 1: Palladium-Catalyzed Cyanation

  • A 500-mL, four-necked, round-bottomed flask is equipped with a magnetic stir bar, a condenser, an argon inlet, and a thermocouple.

  • 3-Iodo-1H-indazole (20 g, 82 mmol, 1 equiv) is added to the flask, which is then evacuated and backfilled with argon three times.

  • Dimethylacetamide (DMAc, 160 mL) is added, and the solution is bubbled with argon for 1 hour at 27 °C.

  • Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O, 17.3 g, 41 mmol, 0.5 equiv) is added, and the mixture is heated to 40 °C.

  • Water (120 mL) is added slowly, and the mixture is heated to 60 °C and bubbled with argon for another hour.

  • A pre-mixed solution of allylpalladium(II) chloride dimer ([PdCl(C3H5)]2, 75 mg, 0.205 mmol, 0.0025 equiv) and Xantphos (356 mg, 0.615 mmol, 0.0075 equiv) in DMAc (20 mL) is added to the reaction mixture.

  • The mixture is heated to 95 °C and stirred for 2 hours.

  • After cooling to room temperature, 2-methyltetrahydrofuran (2-MeTHF, 200 mL) and water (100 mL) are added. The mixture is stirred, and the layers are separated.

  • The aqueous layer is extracted with 2-MeTHF (100 mL). The combined organic layers are washed with 10% aqueous NaCl solution, dried over Na2SO4, filtered, and concentrated under vacuum.

  • The resulting solid is filtered, washed with water, and dried under vacuum to afford this compound as a light-yellow solid.

Classical Route: From 2-Nitrophenylacetonitrile

This two-step procedure is compiled from established methods for nitro group reduction and subsequent diazotization/cyclization.

Step 1: Reduction of 2-Nitrophenylacetonitrile to 2-Aminophenylacetonitrile

This protocol is based on a method for the reduction of a similar nitro compound.

  • In a reaction flask, 2-nitrophenylacetonitrile (0.2 mol) is dissolved in ethanol (150 mL).

  • Raney nickel (3.0 g) is added to the solution.

  • With vigorous stirring at 20-30 °C, hydrazine hydrate (0.6 mol) is added.

  • The reaction is stirred for 5 hours.

  • The Raney nickel is removed by filtration, and the filtrate is concentrated under reduced pressure to remove ethanol and excess water.

  • The crude 2-aminophenylacetonitrile is then used in the next step. A yield of up to 98% has been reported for the analogous reduction of p-nitrophenylacetonitrile.

Step 2: Diazotization and Cyclization of 2-Aminophenylacetonitrile

This protocol is based on a patented procedure.

  • 2-Aminophenylacetonitrile (13.2 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (40 ml) and water (40 ml).

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (7.25 g, 0.105 mol) in water (15 ml) is added dropwise while maintaining the temperature below 5 °C.

  • The mixture is stirred at this temperature for an additional 30 minutes.

  • The reaction mixture is then slowly warmed to room temperature and stirred for several hours until the evolution of nitrogen ceases.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to give this compound. A yield of 70% has been reported for this step.

Concluding Remarks

The modern palladium-catalyzed cyanation route offers a significantly more efficient and streamlined approach to the synthesis of this compound. Its single-step nature, high yield, and high purity of the final product make it a superior choice for both laboratory-scale and industrial production.[1] The use of a less toxic cyanide source also enhances the safety profile of this method.[1]

The classical route, while historically significant, suffers from being a multi-step process with a lower overall yield. The use of hazardous reagents like Raney nickel and hydrazine hydrate, coupled with the need for careful control of the diazotization reaction, presents greater operational challenges. While the starting material, 2-nitrophenylacetonitrile, may be more readily available or economical in some contexts, the advantages of the modern approach in terms of efficiency, purity, and safety are compelling for researchers and drug development professionals.

References

A Comparative Guide to 1H-Indazole-3-Carbonitrile-Based Inhibitors: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carbonitrile scaffold has emerged as a privileged structure in the design of potent and selective inhibitors targeting a range of kinases and enzymes implicated in cancer and other diseases. This guide provides an objective comparison of the performance of these inhibitors against established alternatives, supported by experimental data from in vitro and in vivo studies.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data for various this compound-based inhibitors and their corresponding alternatives, focusing on key therapeutic targets.

Table 1: Comparison of p21-Activated Kinase 1 (PAK1) Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
1H-Indazole-3-carboxamide derivative (Compound 30l) PAK19.8-Enzymatic[1]
FRAX597PAK18-Biochemical[2]
FRAX597PAK213-Biochemical[2]
FRAX597PAK319-Biochemical[2]

Table 2: Comparison of Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
1H-Indazole-3-carboxamide derivative PARP1---
OlaparibPARP17.47 (at 10µM NAD+)-Colorimetric[3]
OlaparibPARP155.62 (at 100µM NAD+)-Colorimetric[3]

Table 3: Comparison of Epidermal Growth Factor Receptor (EGFR) Inhibitors

CompoundTargetIC50 (µM)Cell LineAssay TypeReference
Gefitinib-1,2,3-triazole derivative (7a) EGFR (wild-type)3.16 ± 0.11A549MTT Assay[4]
Gefitinib-1,2,3-triazole derivative (7a) EGFR (wild-type)3.94 ± 0.17NCI-H1299MTT Assay[4]
GefitinibEGFR (wild-type)14.62 ± 0.43A549MTT Assay[4]
GefitinibEGFR (wild-type)14.62 ± 0.90NCI-H1299MTT Assay[4]

Table 4: Comparison of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
1H-Indazol-3-amine derivative (27a) FGFR1< 4.1-Enzymatic[5]
1H-Indazol-3-amine derivative (27a) FGFR22.0-Enzymatic[5]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative (101) FGFR169.1 ± 19.8-Enzymatic[6]
PazopanibFGFR2 (amplified)100 - 2000KATO-III, OCUM-2M, SNU-16, HSC-39Growth Inhibition Assay[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

    • Prepare a solution of the purified kinase in kinase assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer. The ATP concentration is often kept at or near the Km value for the specific kinase.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate. Include controls for 100% kinase activity (vehicle only) and 0% activity (no kinase or a known potent inhibitor).

    • Add the kinase solution to all wells except the negative control.

    • Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding immediately to the detection step.

  • Detection:

    • The amount of substrate phosphorylation is quantified using a suitable detection method. Common methods include:

      • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., 100-150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

This study evaluates the antitumor efficacy of a compound in an animal model.

  • Cell Culture and Implantation:

    • Culture human cancer cells in appropriate media.

    • Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a specific treatment duration.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze the statistical significance of the differences in tumor growth between the groups.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound-based inhibitors.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates ERK1_2 ERK1/2 MEK1->ERK1_2 Phosphorylates Cell_Motility Cell Motility & Invasion ERK1_2->Cell_Motility Promotes Inhibitor This compound Inhibitor Inhibitor->PAK1

Caption: PAK1 signaling pathway and its inhibition.

p53_MDM2_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression Apoptosis Apoptosis p53->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Promotes MDM2->p53 Inhibits & Degrades Inhibitor Indazole-based Inhibitor Inhibitor->MDM2

Caption: The p53-MDM2 feedback loop in cancer.

Bcl2_Apoptosis_Pathway Pro_Apoptotic Pro-apoptotic (Bax, Bak) Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Promotes Anti_Apoptotic Anti-apoptotic (Bcl-2, Bcl-xL) Anti_Apoptotic->Pro_Apoptotic Inhibits Cytochrome_c Cytochrome c release Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Inhibitor Indazole-based Inhibitor Inhibitor->Anti_Apoptotic

Caption: Bcl-2 family regulation of apoptosis.

Experimental Workflow Diagram

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC50 Determination) In_Vitro_Screening->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Cell_Viability Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Cell_Viability->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Studies->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Selection Xenograft_Model->Preclinical_Candidate Toxicity_Studies->Preclinical_Candidate

Caption: Drug discovery workflow for kinase inhibitors.

References

Unveiling the Kinase Cross-Reactivity of 1H-Indazole-3-Carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold serves as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of Fedratinib (TG101348), a prominent ATP-competitive inhibitor with a 1H-indazole core, against a panel of key kinases. The presented data, supported by detailed experimental methodologies, offers a framework for evaluating the selectivity of this important class of kinase inhibitors.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive cross-reactivity profiling. This guide utilizes Fedratinib, a well-characterized Janus kinase 2 (JAK2) inhibitor, as a representative example to illustrate the selectivity profile of a 1H-indazole-based compound. While Fedratinib is technically a 1H-indazole-3-carboxamide, its structural similarities make it a relevant analog for understanding the broader class of 1H-indazole-3-carbonitrile inhibitors.

Comparative Kinase Inhibition Profile of Fedratinib (TG101348)

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Fedratinib against a selection of kinases, demonstrating its potent and selective inhibition of JAK2.

Kinase TargetFedratinib (TG101348) IC50 (nM)
JAK2 3 [1][2][3]
JAK2 (V617F)3[1]
FLT315[3]
JAK1105[1]
RET48[3]
JAK31002[1]

This data highlights the significant selectivity of Fedratinib for JAK2 over other members of the Janus kinase family, particularly JAK3.[1] The V617F mutation of JAK2 is a common driver in myeloproliferative neoplasms, and Fedratinib potently inhibits both the wild-type and the mutated forms of the enzyme.[1]

Key Signaling Pathway: JAK-STAT

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Cytokine binding to their receptors triggers the activation of associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Fedratinib exerts its therapeutic effect by inhibiting JAK2, thereby blocking this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_1 JAK2 Cytokine_Receptor->JAK2_1 Activates JAK2_2 JAK2 Cytokine_Receptor->JAK2_2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK2_1->STAT Phosphorylates JAK2_2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer_pSTAT Dimerized pSTAT pSTAT->Dimer_pSTAT Dimerizes Nucleus Nucleus Dimer_pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Fedratinib Fedratinib (TG101348) Fedratinib->JAK2_1 Inhibits Fedratinib->JAK2_2

JAK-STAT signaling pathway and inhibition by Fedratinib.

Experimental Protocols

A robust and reproducible experimental protocol is essential for accurate cross-reactivity profiling of kinase inhibitors. The following is a detailed methodology for a typical in vitro biochemical kinase assay.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in the reaction mixture following the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence is proportional to the amount of ATP consumed and thus reflects kinase activity.

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, FLT3, RET)

  • Kinase-specific peptide substrates

  • Fedratinib (TG101348) or other test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Fedratinib in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

    • Further dilute the compound solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Mixture:

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in kinase assay buffer.

    • Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Gently mix the plate on a plate shaker for 1 minute.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The systematic evaluation of a kinase inhibitor's selectivity involves a multi-step process, from initial high-throughput screening to more detailed cellular and in vivo analyses.

Kinase_Profiling_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay Primary Biochemical Assay (e.g., Luminescence-based) Kinome_Scan Broad Kinome Screen (e.g., >400 kinases) Biochemical_Assay->Kinome_Scan Hits IC50_Determination IC50 Determination for Hits Kinome_Scan->IC50_Determination Cellular_Potency Cellular Potency Assays (e.g., pSTAT Inhibition) IC50_Determination->Cellular_Potency Potent & Selective Hits Off_Target_Validation Off-Target Validation in Cells Cellular_Potency->Off_Target_Validation Efficacy_Models Efficacy in Disease Models Off_Target_Validation->Efficacy_Models Confirmed On-Target Activity Toxicity_Assessment Toxicity and Safety Profiling Efficacy_Models->Toxicity_Assessment Compound_Library Test Compound (this compound Analog) Compound_Library->Biochemical_Assay

Experimental workflow for kinase inhibitor cross-reactivity profiling.

References

New 1H-Indazole Derivatives Show Promise in Cancer Cell Studies, Challenging Existing Drug Efficacies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – Recent preclinical studies on novel 1H-indazole-3-carbonitrile derivatives have demonstrated significant anticancer activity, positioning them as potential candidates for future therapeutic development. These compounds have been benchmarked against established FDA-approved drugs in cellular assays, showing comparable or, in some cases, superior potency in specific cancer cell lines. This comparative guide provides an in-depth analysis of these findings for researchers, scientists, and professionals in drug development.

The indazole core is a well-established pharmacophore present in several approved kinase inhibitors, such as Axitinib and Pazopanib. The newly synthesized derivatives leverage this scaffold, aiming to improve efficacy and selectivity. This guide focuses on the comparative performance of two promising derivatives: compound 6o , a 1H-indazole-3-amine derivative, and compound 2f , a 1H-indazole derivative, against Chronic Myeloid Leukemia (CML) and breast cancer cell lines, respectively.

Comparative Efficacy Against Chronic Myeloid Leukemia (CML)

In a study evaluating a series of 1H-indazole-3-amine derivatives, compound 6o emerged as a potent inhibitor of the K562 human chronic myeloid leukemia cell line. Its performance was benchmarked against standard-of-care tyrosine kinase inhibitors (TKIs) for CML.

CompoundTarget Cell LineIC50 (µM)
New Derivative 6o K5625.15[1][2]
Imatinib (Gleevec®)K5620.232 - 0.750[3][4]
Dasatinib (Sprycel®)K562~0.001[3]
Nilotinib (Tasigna®)K5620.015 - 0.030[5][6][7]
Bosutinib (Bosulif®)K5620.020 - 0.250[8][9][10]
Table 1: Comparative IC50 values of 1H-indazole-3-amine derivative 6o and standard CML drugs against the K562 cell line.

While the IC50 of compound 6o is higher than the established TKIs, it demonstrates the potential of this new scaffold. Further optimization of this derivative could lead to compounds with enhanced potency. Notably, compound 6o also showed favorable selectivity, with a significantly higher IC50 of 33.2 µM in normal (HEK-293) cells, suggesting a lower potential for general cytotoxicity.[1][2]

Comparative Efficacy Against Breast Cancer

Another study focused on a series of 1H-indazole derivatives, from which compound 2f showed potent growth inhibitory activity against the 4T1 murine breast cancer cell line. This cell line is a well-established model for triple-negative breast cancer.

CompoundTarget Cell LineIC50 (µM)
New Derivative 2f 4T10.23[11]
Doxorubicin4T10.17 - ~2.24[12][13]
Paclitaxel4T1~0.050[14]
Table 2: Comparative IC50 values of 1H-indazole derivative 2f and standard breast cancer drugs against the 4T1 cell line.

Compound 2f exhibited a potent IC50 value of 0.23 µM against the 4T1 cell line.[11] When compared to standard chemotherapeutic agents used in breast cancer treatment, such as Doxorubicin and Paclitaxel, compound 2f demonstrates a promising level of activity. The study also indicated that compound 2f induces apoptosis in 4T1 cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these new 1H-indazole derivatives.

Cell Viability and IC50 Determination: MTT Assay

The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells (K562 or 4T1) were seeded in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (new derivatives and standard drugs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15][16]

Apoptosis Analysis: Western Blotting

To investigate the mechanism of cell death induced by the new derivatives, Western blotting was performed to detect changes in the expression of apoptosis-related proteins.

Procedure:

  • Cell Lysis: After treatment with the compounds for the desired time, cells were harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and GAPDH as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities were quantified using densitometry software.[17][18][19][20]

Visualizing Mechanisms and Workflows

To further elucidate the context of these findings, the following diagrams illustrate a key signaling pathway targeted by many indazole derivatives and a typical workflow for evaluating anticancer compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cluster_comparison Comparative Analysis cell_culture Cell Culture (e.g., K562, 4T1) mtt_assay MTT Assay for IC50 Determination cell_culture->mtt_assay Compound Treatment western_blot Western Blot for Apoptosis Markers cell_culture->western_blot Compound Treatment ic50_calc IC50 Calculation mtt_assay->ic50_calc protein_quant Protein Expression Quantification western_blot->protein_quant benchmark Benchmark against Existing Drugs ic50_calc->benchmark protein_quant->benchmark

Experimental workflow for evaluating new anticancer compounds.

bcr_abl_pathway cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Oncogenic Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Tyrosine Kinase Inhibitor (e.g., Imatinib, New Derivatives) Inhibitor->BCR_ABL

Inhibition of the BCR-ABL signaling pathway by tyrosine kinase inhibitors.

References

Head-to-head comparison of different catalytic systems for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. The efficient synthesis of this bicyclic heterocycle is a critical focus for chemists in drug discovery and development. This guide provides an objective, data-driven comparison of various catalytic systems for indazole synthesis, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for indazole synthesis is often a balance between yield, substrate scope, reaction conditions, cost, and environmental impact. Modern catalysis offers a diverse toolkit, from well-established palladium- and copper-based systems to emerging metal-free and photocatalytic strategies. Below is a summary of quantitative data for representative catalytic systems, providing a basis for informed selection.

Catalytic SystemCatalyst/ReagentsSubstrate ExampleReaction ConditionsTime (h)Yield (%)Reference
Palladium-Catalyzed Pd(OAc)₂, dppf, tBuONaN-Aryl-N-(o-bromobenzyl)hydrazineToluene, 100 °C1285-95[1]
PdCl₂(dppf)·DCM, K₂CO₃Bromo-indazole carboxamide, boronic acid1,4-dioxane/water, 100 °C12up to 94[2]
Copper-Catalyzed CuI, 1,10-phenanthroline, KOHo-Chlorinated arylhydrazoneDMF, 120 °C12-4810-70[3]
Cu₂O nanoparticles, Cs₂CO₃2-Bromobenzaldehyde, primary amine, NaN₃PEG 300, 120 °C-Good[4]
Copper catalyst2-Alkynylazobenzenes-Shorter reaction timesHigh[5]
Rhodium-Catalyzed [CpRhCl₂]₂, AgOAcPhthalazinone, alleneMeCN, 100 °C12Good[6]
Rh(III) catalyst, Cu(OAc)₂Azobenzene, acrylate--Good[7]
Cobalt-Catalyzed [CpCo(C₆H₆)][B(C₆F₅)₄]₂, AcOHAzobenzene, aldehyde1,4-dioxane, 100 °C24up to 90[7][8]
Nickel-Catalyzed Ni(II) catalyst, TBHP, PivOH2H-indazole, aldehyde--up to 91[9]
Metal-Free (Thermal) Methane sulfonyl chloride, Et₃No-AminobenzoximeCH₂Cl₂, 0-23 °C-up to 94[10][11]
Iodine, KI, NaOAcDiaryl ketone hydrazone--Good[7]
Metal-Free (Photo) Visible light2-((Aryl/alkyl/H)ethynyl))aryltriazeneRoom Temperature--[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for key catalytic systems.

Palladium-Catalyzed Intramolecular Amination

This method is effective for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.[1]

  • Materials: N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), dppf (1,1'-bis(diphenylphosphino)ferrocene, 0.075 equiv), tBuONa (1.4 equiv), and toluene.

  • Procedure: A mixture of the hydrazine, Pd(OAc)₂, dppf, and tBuONa is suspended in toluene. The mixture is degassed and then heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the 2-aryl-2H-indazole.

Copper-Catalyzed Intramolecular N-Arylation

This protocol is a cost-effective alternative for synthesizing N-substituted 1H-indazoles from o-haloarylhydrazones.[3][13]

  • Materials: o-Chlorinated arylhydrazone (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), KOH (2.0 equiv), and DMF.

  • Procedure: The o-chlorinated arylhydrazone, CuI, 1,10-phenanthroline, and KOH are combined in DMF. The reaction mixture is stirred at 120 °C for 12-48 hours. Upon completion, the mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography.

Metal-Free Synthesis from o-Aminobenzoximes

This mild and scalable approach avoids the use of transition metals for the synthesis of 1H-indazoles.[11][14]

  • Materials: o-Aminobenzoxime (1.0 equiv), methanesulfonyl chloride (1.2 equiv), and triethylamine (1.5 equiv) in dichloromethane.

  • Procedure: To a solution of the o-aminobenzoxime in dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography to yield the 1H-indazole.

Visualizing Workflows and Relationships

To better understand the experimental processes and the relationships between different catalytic systems, the following diagrams are provided.

G General Experimental Workflow for Catalytic Indazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (e.g., o-haloarylhydrazone, o-aminobenzoxime) Mixing Combine Reactants & Reagents Start->Mixing Reagents Catalyst, Ligand, Base, Solvent Reagents->Mixing Heating Heating & Stirring (under inert atmosphere) Mixing->Heating Monitoring Monitor Reaction (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Indazole Product Purification->Product

A general experimental workflow for catalytic indazole synthesis.

G Comparative Analysis of Catalytic Systems cluster_TM Transition Metal Catalysis cluster_MF Metal-Free Catalysis center Indazole Synthesis Catalytic Systems Pd Palladium center->Pd High activity, broad scope Cu Copper center->Cu Cost-effective, abundant Rh Rhodium/Cobalt/Nickel center->Rh High efficiency, novel reactivity Thermal Thermal center->Thermal Avoids metal contamination Photo Photocatalytic center->Photo Mild conditions, green chemistry Pd->Cu Often compared Cu->Thermal Cost vs. conditions Thermal->Photo Mildness

A logical relationship diagram comparing catalytic systems.

Conclusion

The synthesis of indazoles has seen significant advancements through the development of diverse catalytic systems.[15] Palladium- and copper-catalyzed reactions remain the workhorses in the field, offering high yields and broad substrate applicability.[2][13] However, the push for more sustainable and cost-effective methods has led to the rise of systems based on more abundant metals like cobalt and nickel, as well as entirely metal-free approaches.[7][9][11] Photocatalytic and electrochemical methods represent the cutting edge, promising milder reaction conditions and unique reactivity pathways.[12][16] The selection of an optimal catalytic system will ultimately depend on the specific target molecule, desired scale, and available resources. This guide provides the foundational data and protocols to aid researchers in making that critical decision.

References

Validating the Mechanism of Action for a Novel 1H-Indazole-3-Carbonitrile Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, known for yielding potent inhibitors of various protein kinases.[1] This guide focuses on a novel, hypothetical compound, "INDA-X," designed as a selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[2]

This document provides a comparative analysis of INDA-X against Ruxolitinib, a well-established, FDA-approved JAK1/JAK2 inhibitor.[3][4] The objective is to validate the mechanism of action of INDA-X through a series of biochemical and cell-based assays, presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals.

Comparative Performance Data

The potency and selectivity of INDA-X were evaluated against Ruxolitinib using in vitro kinase assays and cell-based proliferation assays. All experiments were conducted in triplicate, and the data are presented as the mean ± standard deviation.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of INDA-X and Ruxolitinib against a panel of JAK family kinases. The data demonstrates the potency and selectivity of each compound.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
INDA-X 35.5 ± 4.22.1 ± 0.3450.2 ± 25.125.8 ± 3.1
Ruxolitinib 3.3 ± 0.5[3]2.8 ± 0.4[3]428.0 ± 30.5[3]19.0 ± 2.7[3]

Lower values indicate higher potency. Data for INDA-X is hypothetical.

Table 2: Cellular Activity in a JAK2-Dependent Cell Line

This table shows the half-maximal growth inhibition (GI50) in the HEL 92.1.7 human erythroleukemia cell line, which harbors a JAK2 V617F mutation, making its proliferation dependent on JAK2 activity.

CompoundGI50 in HEL 92.1.7 Cells (nM)
INDA-X 155.6 ± 12.8
Ruxolitinib 120.0 - 183.0

Lower values indicate higher cellular potency. Data for INDA-X is hypothetical. Ruxolitinib GI50 range is based on published literature.

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the targeted biological pathway and the experimental procedures used to validate the mechanism of action.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT (Inactive) JAK2->STAT 3. Phosphorylation pSTAT p-STAT (Active Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene 5. Regulation INDA_X INDA-X INDA_X->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of INDA-X.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 Recombinant JAK Kinases b4 Measure Kinase Activity (e.g., ADP-Glo) b1->b4 b2 ATP & Substrate b2->b4 b3 INDA-X Titration b3->b4 b5 Calculate IC50 b4->b5 c5 Determine GI50 & Target Engagement b5->c5 Correlate Potency c1 JAK2-Dependent Cell Line (HEL) c2 INDA-X Treatment c1->c2 c3 Cell Viability Assay (e.g., CellTiter-Glo) c2->c3 c4 Western Blot for p-STAT c2->c4 c3->c5 c4->c5

Caption: Workflow for validating the mechanism of action of INDA-X.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced by a kinase reaction, which is inversely correlated with kinase inhibition.[5]

  • Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; kinase-specific peptide substrate; ATP; ADP-Glo™ Kinase Assay kit; test compounds (INDA-X, Ruxolitinib) dissolved in DMSO.

  • Procedure : a. Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound to the reaction buffer. c. Pre-incubate the mixture for 15 minutes at room temperature.[5] d. Initiate the kinase reaction by adding ATP at the determined Km concentration. Incubate for 1 hour at 30°C. e. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes. f. Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubating for 30 minutes. g. Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and, therefore, to kinase activity.

  • Data Analysis : Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This cell-based assay quantifies cell proliferation and viability by measuring ATP levels, an indicator of metabolically active cells.[6]

  • Cell Line : HEL 92.1.7 (human erythroleukemia, JAK2 V617F positive).

  • Procedure : a. Seed HEL cells in a 96-well, white-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. b. Treat the cells with a 10-point serial dilution of the test compounds (INDA-X, Ruxolitinib) or DMSO vehicle control. c. Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. d. Equilibrate the plate to room temperature for 30 minutes. e. Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. f. Record luminescence using a microplate reader.

  • Data Analysis : Normalize the results to the DMSO-treated control cells. Determine the GI50 values by plotting the percentage of growth inhibition against the log concentration of the compound and fitting to a non-linear regression model.

Protocol 3: Western Blot for Phospho-STAT3

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation status of STAT3, a direct downstream substrate of JAK2.[6]

  • Cell Line and Treatment : Seed HEL 92.1.7 cells and starve them of serum for 4 hours. Treat with INDA-X or Ruxolitinib at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

  • Lysate Preparation : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A β-actin antibody is used as a loading control. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities using densitometry software. The level of p-STAT3 is normalized to total STAT3 to determine the dose-dependent inhibition of JAK2 signaling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1H-Indazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of chemical reagents like 1H-indazole-3-carbonitrile are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazard profile of structurally similar compounds, this chemical should be treated as hazardous.

Precautionary MeasureSpecification
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.
Ventilation All handling and disposal preparation should occur in a well-ventilated area, preferably within a chemical fume hood.
Contact Avoidance Avoid inhalation of dust and direct contact with skin and eyes.
Spill Management In case of a spill, sweep up the solid material carefully to avoid dust generation and place it in a designated, labeled hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification : this compound is classified as hazardous waste due to its potential for irritation and toxicity.[1][2][3] All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous.

  • Waste Segregation : To prevent dangerous reactions, do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1] It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection and Labeling :

    • Use a container that is in good condition, free of leaks, and compatible with the chemical.

    • The container must be kept securely closed except when adding waste.

    • Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound Waste" and include the accumulation start date.

  • Disposal of Contaminated Materials :

    • Solid Waste : Unused or waste this compound powder should be transferred directly into the designated hazardous waste container.

    • Contaminated Labware : Disposable labware (e.g., weighing boats, pipette tips) that has come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is also considered hazardous waste and must be collected in a separate, labeled container for liquid hazardous waste.

    • Empty Containers : The original container of this compound, even if seemingly empty, must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular waste, with the label defaced.[4][5]

  • Arranging for Professional Disposal : All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6] Follow your organization's specific procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Waste Generation cluster_classification Waste Classification cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid  Contaminated Labware, Unused Chemical is_container Empty Original Container? start->is_container  Original Bottle solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Liquid Waste (Rinsate)? liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes ehs_pickup Arrange for EHS/ Licensed Disposal solid_waste->ehs_pickup liquid_waste->ehs_pickup triple_rinse->is_liquid  Generate Rinsate regular_trash Dispose of Container in Regular Trash (Label Defaced) triple_rinse->regular_trash  Decontaminated Container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indazole-3-carbonitrile
Reactant of Route 2
1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.